1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)
Description
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Properties
CAS No. |
74382-17-5 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3,5,10-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(15),2,4,6,8,11,13-heptaene |
InChI |
InChI=1S/C12H7N3/c1-2-7-8(3-1)15-9-4-5-10-12(11(7)9)14-6-13-10/h1-6,15H |
InChI Key |
WEAAIBBTNKUEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=NC=N4)NC2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Solubility Profile of Fused Pyrrolo-Benzimidazoles: A Technical Guide for Drug Development
Executive Summary
The fusion of a pyrrole ring with a benzimidazole core generates a privileged, highly planar heterocyclic scaffold: the pyrrolo-benzimidazole (PBI). While PBIs—particularly pyrrolo[1,2-a]benzimidazoles—demonstrate profound biological potential as DNA-alkylating antitumor agents and potent antioxidants 1, their development is frequently bottlenecked by their challenging physicochemical properties.
As a Senior Application Scientist, I frequently observe lead optimization programs fail not due to a lack of target affinity, but because of a fundamental misunderstanding of how the PBI core behaves in aqueous media. This whitepaper deconstructs the structural causality behind the physicochemical profile of PBIs, outlines self-validating experimental workflows for solubility and synthesis, and maps the mechanistic pathways that leverage these properties for targeted drug design.
Structural Causality and Core Physicochemical Profile
The unique properties of PBIs stem directly from their fused
Furthermore, the high planarity of the PBI core facilitates strong intermolecular
Quantitative Physicochemical Data
The following table summarizes the typical physicochemical parameters for standard PBI cores and the structural drivers behind them.
| Physicochemical Parameter | Typical Range for PBI Cores | Structural & Mechanistic Causality |
| Molecular Weight (Mw) | 250 - 450 Da | Varies based on functionalization (e.g., aziridinyl or quinone moieties) 3. |
| LogP (Octanol/Water) | 2.5 - 4.0 | High aromaticity and planarity drive lipophilicity. |
| pKa (Conjugate Acid) | 4.0 - 5.5 | Electron delocalization from the fused pyrrole ring reduces the basicity of the benzimidazole imine nitrogen. |
| Aqueous Solubility | < 10 µg/mL | Strong crystal lattice energy ( |
| Topological Polar Surface Area | 40 - 80 Ų | Fused nitrogen atoms contribute less to the polar surface area compared to primary/secondary amines. |
Thermodynamic Solubility Profiling
Relying on kinetic solubility assays (such as DMSO stock dilution) is fundamentally flawed for planar PBIs. Kinetic assays often trap the highly lipophilic PBI in a transient, metastable supersaturated state, artificially inflating the solubility readout. To obtain accurate data for formulation and DMPK modeling, a rigorous thermodynamic shake-flask method is mandatory.
Protocol: High-Fidelity Thermodynamic Solubility Assay
Self-Validating System: This protocol is designed to self-validate equilibrium. By measuring the concentration at both 24 and 48 hours, a variance of <5% between these time points mathematically proves that true thermodynamic equilibrium has been achieved, ruling out metastable artifacts.
-
Solid Dispensing: Accurately weigh 3-5 mg of the crystalline PBI compound into a 2.0 mL glass vial.
-
Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or FaSSIF).
-
Equilibration: Seal the vial and agitate on a thermoshaker at 37°C at 500 RPM. Causality: Vigorous agitation over an extended period (48h) is required to overcome the slow dissolution kinetics dictated by the PBI's high lattice energy.
-
Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality: Filtration must be avoided; the lipophilic nature of PBIs leads to non-specific binding to filter membranes, which artificially lowers the measured concentration.
-
Quantification: Extract the supernatant, dilute immediately with an organic modifier (e.g., 50% acetonitrile) to prevent precipitation upon cooling, and quantify via HPLC-UV/MS against a standard curve.
Experimental workflow for thermodynamic solubility profiling of PBI compounds.
Mechanistic Application: Reductive Activation in Oncology
One of the most elegant applications of the PBI core's physicochemical properties is in the design of reductively activated anticancer prodrugs, specifically aziridinyl quinones based on the pyrrolo[1,2-a]benzimidazole ring system 3.
The causality behind their tumor selectivity lies in the hypoxic microenvironment of solid tumors, which overexpresses reductive enzymes. The quinone moiety acts as an electronic "lock." Upon reduction to a hydroquinone, an intramolecular charge transfer occurs. This electron-rich state drastically increases the basicity of the adjacent aziridine ring, facilitating its protonation and subsequent ring-opening to generate a potent electrophile that alkylates and cleaves DNA.
Reductive activation pathway of PBI-quinone prodrugs leading to DNA cleavage.
Synthetic Workflows for Core Generation
To study these physicochemical properties, high-purity PBI cores must be synthesized. The most efficient method involves a [3 + 2] dipolar cycloaddition of benzimidazolium N-ylides with electron-deficient alkynes 4. Modern approaches also leverage deep eutectic solvents and nanoparticle catalysts to improve the green chemistry profile of benzimidazole derivative synthesis 5.
Protocol: [3+2] Cycloaddition for PBI Core Synthesis
Self-Validating System: The reaction's success is internally validated by monitoring the NMR spectra. The disappearance of the benzimidazolium proton and the emergence of characteristic pyrrole core carbon signals (121.6–122.5 ppm for C-3) confirm the successful ring closure and aromatization 4.
-
Ylide Generation: React the substituted benzimidazole with an
-haloketone (e.g., bromoacetonitrile) to form the quaternary benzimidazolium salt intermediate. -
Cycloaddition Setup: Suspend the salt in a polar aprotic solvent that also acts as an acid scavenger (e.g., 1,2-epoxybutane). Introduce the asymmetrical alkyne (dipolarophile).
-
Thermal Activation: Heat the mixture under reflux (approx. 80°C) for 12-24 hours. Causality: The epoxide acts as a mild base, generating the reactive N-ylide in situ without degrading the sensitive alkyne, allowing the [3+2] cycloaddition to proceed.
-
Isolation: Cool to room temperature, evaporate the solvent under reduced pressure, and purify the primary adduct via silica gel column chromatography (DCM/MeOH gradient).
Conclusion
Fused pyrrolo-benzimidazoles represent a highly versatile, biologically privileged scaffold. However, their development requires a strict adherence to rigorous physicochemical profiling. By understanding that their poor aqueous solubility is an inherent consequence of their planar
References
1.[4] Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Source: nih.gov. URL: 2.[2] Title: Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Source: biointerfaceresearch.com. URL: 3.[5] Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Source: mdpi.com. URL: 4.[1] Title: SEARCH FOR COMPOUNDS WITH ANTIOXIDANT AND ANTIRADICAL ACTIVITY AMONG N9-SUBSTITUTED 2-(BIPHENYL-4-YL)IMIDAZO[1,2- A]BENZIMIDAZOLES. Source: cyberleninka.ru. URL: 5.[3] Title: Design of Anticancer Prodrugs for Reductive Activation. Source: researchgate.net. URL:
Sources
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- 5. mdpi.com [mdpi.com]
Probing the DNA Minor Groove: A Technical Guide to 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole Derivatives
Executive Summary
The development of ultra-potent antitumor antibiotics, such as CC-1065 and the duocarmycins, has provided profound insights into sequence-selective DNA alkylation. These natural products function through a highly optimized modular architecture consisting of an alkylation subunit (e.g., CPI or CBI) and a non-covalent DNA-binding subunit (e.g., CDPI).
This technical whitepaper explores the synthesis, biological evaluation, and mechanistic implications of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole derivatives—specifically the 1,2-dihydro-3H-pyrrolo[3,2-e]benzimidazole-7-carboxylate (CDPBI) subunit. By introducing a single nitrogen atom into the concave face of the DNA-binding domain, researchers have been able to probe the exquisite electrostatic and steric sensitivities of the AT-rich minor groove[1].
Structural Rationale & The "Single Atom" Hypothesis
The natural DNA-binding subunit of CC-1065 relies on perfectly complementary van der Waals interactions and hydrophobic desolvation to bind the minor groove floor. The minor groove of AT-rich DNA is lined with electronegative atoms (N3 of adenine, O2 of thymine) and is notably devoid of hydrogen bond donors.
The design of the 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (CDPBI) scaffold was driven by the "single atom" hypothesis: investigating how deep-seated, single-heteroatom modifications impact biological activity [2].
-
The Modification: Replacing a carbon atom on the inside concave face of the pyrroloindole (CDPI) subunit with a nitrogen atom creates the CDPBI subunit.
-
The Causality: This nitrogen acts as a hydrogen bond donor/acceptor. When the CDPBI subunit attempts to bind the minor groove, the nitrogen introduces a severe electrostatic clash with the electronegative floor of the DNA and incurs an uncompensated desolvation penalty.
-
The Result: This single-atom alteration predictably and dramatically attenuates the DNA alkylation efficiency, proving that minor groove recognition is exquisitely sensitive to polar perturbations.
Modular design of CBI-CDPBI1 and the mechanism of attenuated DNA alkylation.
Synthetic Workflow: Assembling the CDPBI Scaffold
The synthesis of the 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole core requires precise regiochemical control to ensure the correct fusion of the benzimidazole ring onto the pyrrole framework. The protocol below outlines the validated pathway for generating the CDPBI subunit [1].
Step-by-Step Methodology
-
Regioselective Nitration: Begin with a protected 5-hydroxyindole derivative. Perform a highly selective C4 nitration using standard nitrating agents (e.g., HNO3/AcOH) at low temperatures to avoid over-nitration.
-
Nitro Group Reduction: Reduce the newly introduced C4 nitro group to the corresponding primary amine. This is typically achieved via catalytic hydrogenation (Pd/C, H2) or using chemical reductants like SnCl2 in ethanol, yielding an ortho-amino intermediate.
-
Acid-Catalyzed Ring Closure: React the resulting intermediate with an appropriate orthoester or carboxylic acid equivalent under acidic conditions (e.g., p-TsOH in toluene, reflux). This drives the condensation and subsequent cyclization to form the fused benzimidazole ring, yielding the 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzimidazole intermediate.
-
Deprotection and Maturation: Remove the benzyl protecting groups (e.g., via MnO2-NaCN in CH3OH or standard hydrogenolysis) and perform selective reduction of the fused pyrrole (using Et3SiH in CF3CO2H) to finalize the 1,2-dihydro-3H-pyrrolo[3,2-e]benzimidazole-7-carboxylate (CDPBI) ring system.
-
Subunit Coupling: Activate the carboxylic acid of the CDPBI subunit (using EDC/HOBt) and couple it to the secondary amine of the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) alkylation subunit to yield the final CBI-CDPBI1 analog.
Step-by-step synthetic workflow for the CDPBI DNA-binding subunit.
Biological Evaluation Protocols
To ensure the trustworthiness and self-validation of the biological data, the DNA alkylation efficiency of CDPBI derivatives must be measured against a known internal standard (e.g., natural (+)-CC-1065 or (+)-CBI-CDPI1).
High-Resolution Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Assay
This protocol isolates the specific causality of the structural modification by directly visualizing covalent adduct formation at adenine N3 sites.
-
DNA Preparation: 5'-End label a standardized 150-base pair double-stranded DNA fragment (containing known AT-rich binding sites) using [γ-32P]ATP and T4 polynucleotide kinase.
-
Equilibration: Incubate the radiolabeled DNA with varying concentrations of CBI-CDPBI1 (and the CBI-CDPI1 standard in parallel lanes) in a physiologically relevant buffer (e.g., TE buffer, pH 7.4) at 37°C for 24 hours. Rationale: A 24-hour incubation ensures the reaction reaches thermodynamic equilibrium, eliminating kinetic artifacts.
-
Thermal Cleavage: Subject the samples to thermal treatment (100°C for 30 minutes). Rationale: Covalent alkylation at the adenine N3 position destabilizes the glycosidic bond. Heating induces depurination and subsequent strand cleavage exactly at the site of alkylation.
-
Resolution & Quantification: Resolve the cleaved DNA fragments on an 8% denaturing polyacrylamide gel. Utilize autoradiography and densitometry to quantify the intensity of the cleavage bands. The relative alkylation efficiency is calculated by comparing the concentration required to achieve 50% cleavage against the internal standard.
Quantitative Structure-Activity Relationship (QSAR) Data
The incorporation of the 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole scaffold yields highly predictable, albeit detrimental, effects on biological activity. The table below summarizes the comparative QSAR data, demonstrating the severe penalty of introducing polar heteroatoms into the concave face of the molecule.
| Compound | DNA Binding Subunit | Concave Face Modification | Relative Alkylation Efficiency | Cytotoxicity Impact (L1210 Cells) |
| CBI-CDPI1 | Pyrroloindole | None (C-H) | 1.0x (Baseline) | Optimal (High Potency, ~pM) |
| CBI-CDPBO1 | Pyrrolobenzoxazole | Oxygen (H-bond acceptor) | 0.01x | ~100-fold reduction |
| CBI-CDPBI1 | Pyrrolobenzimidazole | Nitrogen (H-bond donor/acceptor) | 0.01x | ~100-fold reduction |
Data synthesis derived from Boger et al. [1]. The 100-fold decrease in both alkylation efficiency and cytotoxicity perfectly correlates with the electrostatic disruption of the minor groove binding event.
Conclusion
The synthesis and evaluation of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole derivatives serve as a masterclass in rational drug design. While the addition of a nitrogen atom to the concave face of the CC-1065 binding subunit drastically reduces its biological efficacy, it successfully validates the rigid stereoelectronic requirements of the DNA minor groove. For drug development professionals, the CDPBI scaffold underscores a critical lesson: in the tightly solvated, highly electronegative environment of the AT-rich minor groove, shape complementarity must be rigorously maintained, and uncompensated desolvation penalties will severely abrogate target engagement.
References
-
Boger, D. L., Yun, W., Cai, H., & Han, N. (1995). "CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunits." Bioorganic & Medicinal Chemistry, 3(6), 761-775. URL: [Link]
-
Boger, D. L. (2017). "The Difference a Single Atom Can Make: Synthesis and Design at the Chemistry–Biology Interface." ACS Publications (PMC Archive). URL:[Link]
Biological Activity and Therapeutic Potential of Benzimidazole-Fused Pyrroles: A Technical Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
Benzimidazole is a highly privileged pharmacophore in medicinal chemistry, originally gaining therapeutic interest in the 1950s following the discovery of 5,6-dimethylbenzimidazole as a degradation product of vitamin B12[1]. Among its most promising derivatives are the ring-fused benzimidazoles, specifically pyrrolo[1,2-a]benzimidazoles (PBIs) .
As a Senior Application Scientist specializing in heterocyclic drug discovery, I have observed that the planar, uniquely functionalized electronic circuit of the PBI system allows it to act as a highly efficient DNA intercalator and enzyme inhibitor[2]. This whitepaper dissects the structural biology, mechanistic pathways, and optimized synthetic protocols for PBI derivatives, providing a self-validating framework for researchers developing next-generation oncological and antimicrobial agents.
Structural Biology & Mechanism of Action
The therapeutic efficacy of PBIs is heavily dictated by their substitution patterns, which govern their enzymatic affinities and mechanisms of cytotoxicity. The two primary mechanisms of action for quinone-functionalized PBIs are bioreductive DNA alkylation and Topoisomerase II inhibition.
Bioreductive Activation via DT-Diaphorase (NQO1)
Many solid tumors overexpress the obligatory two-electron reductase NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase)[3]. PBI-quinones act as prodrugs that are reductively activated by NQO1 into hydroquinones. This reduction triggers the alkylation of the DNA phosphate backbone via major groove interactions, mimicking the action of the clinical drug mitomycin C[4].
Causality in Structural Design:
The steric bulk at the 7-position of the PBI scaffold strictly controls enzyme kinetics. Substituting a methyl group with a bulkier butyl group at the 7-position significantly decreases the
Topoisomerase II Inhibition
In contrast to standard PBIs, 6-acetamidopyrrolo[1,2-a]benzimidazolequinones (APBIs) follow an inverse mechanistic logic. APBIs are reductively inactivated by DT-diaphorase. Their cytotoxicity relies entirely on their unreduced quinone form, which acts as a potent Topoisomerase II inhibitor[4]. For APBIs, introducing a bulky 7-butyl group enhances cytotoxicity by preventing premature reductive inactivation by NQO1 while maintaining Topo II binding affinity[4].
CDK4/6 Inhibition
Beyond DNA interaction, highly functionalized alicyclic ring-fused PBIs have recently been identified as some of the most effective and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, opening new avenues for targeted breast cancer therapies[1][3].
Caption: Bioreductive activation pathway of PBI-quinones vs. APBI-quinones via DT-diaphorase.
Experimental Protocol: One-Pot Multicomponent Synthesis of PBIs
Rationale and Causality
This protocol utilizes 1,2-epoxybutane as both the reaction solvent and an in situ acid scavenger[7][8]. During the initial quaternization of the benzimidazole, hydrobromic acid (HBr) is generated. The epoxide neutralizes this acid, driving the formation of the reactive benzimidazolium-N-ylide without the need for harsh external bases (like triethylamine), which could otherwise degrade the electron-deficient alkyne dipolarophile[7].
Step-by-Step Methodology
-
Reagent Preparation: In a dry reaction vessel, combine equimolar amounts (e.g., 2 mmol) of 1-benzylbenzimidazole, an
-bromocarbonyl derivative (e.g., phenacyl bromide), and a non-symmetrical electron-deficient alkyne.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Solvent Addition: Suspend the solid mixture in 30 mL of 1,2-epoxybutane.
-
Cycloaddition: Heat the mixture to reflux temperature. The reaction proceeds via the formation of an intermediate benzimidazolium salt, followed by epoxide-mediated N-ylide generation, and subsequent 1,3-dipolar cycloaddition[7].
-
Aromatization: Maintain reflux for 24–30 hours. The primary dihydropyrrolo[1,2-a]benzimidazole cycloadduct will spontaneously aromatize into the final PBI derivative[7][8].
-
Isolation: Evaporate the unreacted 1,2-epoxybutane under reduced pressure. Purify the crude residue via direct crystallization or silica gel column chromatography to yield the pure pyrrolo[1,2-a]benzimidazole.
Caption: One-pot multicomponent synthesis workflow for pyrrolo[1,2-a]benzimidazoles.
Quantitative Data: Structure-Activity Relationships (SAR)
The biological activity of PBI derivatives is highly tunable. The table below summarizes the quantitative impact of specific structural modifications on their therapeutic profiles.
| Compound Class / Specific Derivative | Primary Target / Mechanism | Key Biological Activity & SAR Notes | Ref |
| PBI-Quinones (7-Methyl) | DT-diaphorase (NQO1) / DNA Alkylation | High cytotoxicity; reductively activated into DNA cross-linkers. | [4] |
| APBI-Quinones (7-Methyl) | Topoisomerase II | Moderate cytotoxicity; reductively inactivated by NQO1. | [4] |
| 7-Butyl PBI | DT-diaphorase (NQO1) | Low cytotoxicity; bulky group severely decreases | [4] |
| 7-Butyl APBI | Topoisomerase II | Enhanced cytotoxicity; resists NQO1 inactivation while retaining Topo II affinity. | [4] |
| PBI-A (Aziridinyl derivative) | DNA Cross-linking | Nanomolar IC50 against human ovarian and colon cancer cell lines. | [9] |
| 4H-PBI Derivative (2f) | Fungal Membrane / Unknown | MIC of 31.25 μg/mL against Candida albicans. | [10] |
Broader Therapeutic Potential
Beyond oncology, the benzimidazole-fused pyrrole scaffold exhibits broad-spectrum therapeutic utility:
-
Antimicrobial & Antifungal: Novel 4H-pyrrolo[1,2-a]benzimidazoles have demonstrated moderate to strong in vitro activity against gram-positive bacteria, gram-negative bacteria, and drug-resistant fungal isolates (e.g., C. albicans)[10][11].
-
Overcoming Chemoresistance: PBI derivatives share anthracycline-like features and have shown the ability to overcome cross-resistance to doxorubicin in human myeloma lines, largely due to their unique radical-generating and DNA-cleaving capabilities[2][9].
By mastering the synthetic functionalization of the pyrrolo[1,2-a]benzimidazole core, drug development professionals can precisely tune these molecules to target specific tumor microenvironments or resistant microbial strains.
References
-
Ring-Fused Benzimidazoles and Imidazobenzimidazoles - Encyclopedia.pub Source: encyclopedia.pub URL:[Link]
-
Synthesis and biological activities of novel pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives Source: researchgate.net URL:[Link]
-
Studies of Pyrrolo[1,2-a]benzimidazolequinone DT-Diaphorase Substrate Activity, Topoisomerase II Inhibition Activity, and DNA Reductive Alkylation Source: scilit.com URL:[Link]
-
Synthesis and Antimicrobial Activity of Some New 4H-Pyrrolo[1,2-a]benzimidazoles Source: jlu.edu.cn URL:[Link]
-
A Comprehensive Review on Fused Heterocyclic as DNA Intercalators: Promising Anticancer Agents Source: researchgate.net URL:[Link]
-
Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents Source: nih.gov URL:[Link]
-
New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones Source: nih.gov URL:[Link]
-
Unexpected formation of pyrrolo[1,2-a]quinoxaline derivatives during... (Author's personal copy) Source: intelcentru.ro URL:[Link]
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- 5. Design of highly active analogues of the pyrrolo[1,2-a]benzimidazole antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) studies of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole
The following technical guide details the Structure-Activity Relationship (SAR) studies of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole , a tetracyclic pharmacophore critical in the design of DNA-interactive agents, specifically analogs of the potent antitumor antibiotics CC-1065 and Duocarmycin .
Executive Summary & Scaffold Significance
The 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole scaffold represents a "deep-seated" structural modification of the natural pyrroloindole subunits found in CC-1065. In the context of drug development, this scaffold is often referred to as a variant of the CDPBI (Carbamoyl-Dihydro-Pyrrolo-BenzImidazole) subunit.
Unlike typical kinase inhibitors that target hydrophobic pockets, this scaffold is engineered to contour the DNA minor groove . Its crescent shape, hydrogen-bonding potential, and hydrophobic fused rings allow it to read DNA sequences (typically AT-rich regions) with high affinity. When coupled with an alkylating pharmacophore (such as CBI), it directs lethal DNA alkylation at the N3 position of adenine in cancer cells.
Core Pharmacophore Attributes[1][2]
-
Concave Face: Lined with heteroatoms (NH, N) to interact with DNA base pairs.
-
Convex Face: Solvent-exposed backbone, ideal for linking to alkylating warheads.
-
Rigidity: The fused cyclopenta- ring reduces entropic penalties upon binding.
Chemical Structure & Numbering System
To understand the SAR, we must first define the regions of the molecule. The scaffold is a fusion of a benzimidazole, a pyrrole, and a cyclopentane ring.
-
Region I (The DNA Interface): The "inner" concave edge containing the pyrrole NH and benzimidazole N.
-
Region II (The Fused Cap): The 6,7,8,9-tetrahydrocyclopenta ring.[1]
-
Region III (The Linker Domain): The positions available for amide coupling (typically the pyrrole 3-position or benzimidazole 7-position).
Visualization: Scaffold Architecture
The following diagram illustrates the logical segmentation of the scaffold for SAR analysis.
Figure 1: Pharmacophore segmentation of the tetracyclic core.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is driven by the thermodynamics of DNA minor groove binding. The goal is to maximize
Region I: The Concave Interface (DNA Recognition)
This is the most critical region. The benzimidazole nitrogen atoms replace the carbon atoms found in the natural indole counterparts (CDPI subunits).
-
Modification: Replacement of C-H with N (Benzimidazole N3).
-
Outcome:
-
Sequence Specificity: The N-atom allows the molecule to tolerate or recognize Guanosine amino groups (G-NH2) in the minor groove, potentially altering selectivity from pure poly(dA)·poly(dT) to sequences containing G-C base pairs.
-
Water Solubility: The additional nitrogen increases polarity compared to pure carbocycles, improving the drug-like properties (logP).
-
Region II: The Cyclopenta Fusion (6,7,8,9-tetrahydro)
The fusion of the saturated five-membered ring (cyclopentane) to the pyrrole/benzene core serves a structural role.
-
Rigidification: The "tetrahydro" fusion locks the conformation of the aromatic system.
-
Hydrophobic Bulk: The methylene groups (-CH2-)4 provide non-specific van der Waals contacts with the walls of the minor groove.
-
SAR Insight: Expanding this ring to a cyclohexane (tetrahydrobenzo) or reducing it to a dimethyl-substituted open chain often decreases potency. The 5-membered fusion appears to possess the optimal curvature to match the helical twist of the DNA minor groove.
Region III: The Convex Linker (Backbone)
This region faces away from the DNA helix, towards the solvent.
-
Substituents: Typically Carboxylates (COOR) or Amides (CONHR).
-
Role: These groups are used to polymerize the subunits (forming dimers or trimers) or link them to the "warhead" (CBI/CPI).
-
Electronic Effect: Electron-withdrawing groups (EWG) at this position increase the acidity of the pyrrole NH (Region I), strengthening the hydrogen bond to DNA bases.
Summary of SAR Trends
| Structural Modification | Region | Impact on DNA Binding | Impact on Potency (IC50) |
| N-Methylation (Pyrrole) | I | Abolishes Binding | > 100-fold loss (Steric clash with groove floor) |
| Benzimidazole N-Lone Pair | I | Modulates Selectivity | Maintains high affinity; permits G-C recognition |
| Cyclopenta Ring Expansion | II | Decreases Affinity | 5-10 fold loss (Imperfect curvature match) |
| C-Terminus Amidation | III | Enhances Affinity | Increases NH acidity (H-bond donor strength) |
Mechanism of Action: The "Shape-Reading" Paradigm
The 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole scaffold does not act alone. It functions as a sequence-selective delivery vector .
-
Recognition: The scaffold enters the DNA minor groove.[4] Its crescent shape complements the helical turn.
-
Binding: The pyrrole NH and benzimidazole NH form bifurcated hydrogen bonds with N3 of Adenine or O2 of Thymine.
-
Alkylation (If linked to CBI): Once bound, the scaffold positions the attached electrophile (e.g., cyclopropane ring of CBI) in exact proximity to the N3 of a specific Adenine.
-
Catalysis: The binding event induces a conformational change in the DNA that activates the alkylating subunit, leading to covalent bond formation.
Figure 2: Mechanism of Action pathway for DNA alkylation.
Experimental Protocols
To validate the SAR of derivatives based on this scaffold, the following protocols are industry standard.
Synthesis of the Core (General Approach)
Reference: Boger, D. L. et al. (See Ref 1)
Objective: Construct the pyrrolo[3,2-e]benzimidazole core.
-
Starting Material: 4-nitro-1,2-phenylenediamine or 5-hydroxyindole derivatives.
-
Cyclization: Reaction with specific ketones (for the cyclopenta ring) or oxidative coupling.
-
Key Step (MnO2 Oxidation):
-
Reagents: Active MnO2, Methanol.
-
Procedure: Oxidative coupling of the amine precursor to form the pyrrole ring fused to the benzimidazole.
-
Note: This step is sensitive to moisture; use anhydrous conditions.
-
DNA Thermal Denaturation (Tm) Assay
Objective: Measure the stabilization of the DNA helix by the ligand (
-
Preparation:
-
DNA: Calf Thymus DNA (ctDNA) or specific oligomers (e.g., poly(dA)·poly(dT)).[2]
-
Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0.
-
-
Method:
-
Mix DNA (typical conc. 30 µM bp) with the compound at a ratio of 0.2 (Ligand/bp).
-
Heat from 25°C to 100°C at 0.5°C/min.
-
Monitor Absorbance at 260 nm.
-
-
Analysis:
-
Calculate
(midpoint of transition). - .
-
Validation Criteria: A
indicates significant minor groove binding.
-
In Vitro Cytotoxicity (L1210 Assay)
Objective: Determine biological potency.
-
Cell Line: L1210 Murine Leukemia cells.
-
Protocol:
-
Seed cells at
cells/well in RPMI 1640 + 10% FBS. -
Treat with serial dilutions of the compound (0.1 nM to 10 µM).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Measure viability using MTT or Alamar Blue reagent.
-
-
Output: Calculate IC50. Potent analogs typically show IC50 < 50 nM.
References
-
Boger, D. L., et al. "Synthesis and preliminary examination of CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit." Journal of Medicinal Chemistry, 2000.
-
Parrish, J. P., et al. "Establishment of the DNA Binding Affinity and Sequence Selectivity of the 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) Alkylation Subunit." Bioorganic & Medicinal Chemistry, 2003.
-
Tidwell, R. R., et al. "Structure-activity relationships of benzimidazole derivatives as antiparasitic agents." Journal of Medicinal Chemistry, 1993.
-
ChemicalBook. "1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole, 6,7,8,9-tetrahydro- Product Page." ChemicalBook Registry.
Disclaimer: This guide is for research purposes only. The synthesis and handling of DNA alkylating agents require Biosafety Level 2 (BSL-2) protocols due to their potential mutagenicity.
Sources
Technical Guide: Computational Docking of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole Ligands
The following is an in-depth technical guide on the computational docking of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole ligands. This guide is structured for researchers and drug discovery professionals, focusing on the specific physicochemical challenges of this tetracyclic scaffold.
Executive Summary & Scaffold Analysis
The 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole scaffold represents a specialized class of tetracyclic fused heterocycles. Structurally, it combines a benzimidazole core fused with a pyrrole ring, which is further annulated with a cyclopentane ring.
Medicinal Chemistry Significance: This scaffold is a bioisostere of naturally occurring DNA intercalators and kinase inhibitors (e.g., ellipticine analogs). Its planar aromatic surface area (approx. 250–300 Ų) predisposes it to DNA intercalation and ATP-competitive kinase inhibition .
Critical Docking Challenges:
-
Tautomeric Ambiguity: The benzimidazole nitrogen (N1/N3) and the pyrrole nitrogen present multiple tautomeric states that drastically alter the hydrogen bond donor/acceptor (HBD/HBA) profile.
-
Ring Puckering: While the aromatic core is planar, the saturated portion of the cyclopenta- ring introduces specific envelope conformations that must be sampled.
-
Protonation State: The basicity of the benzimidazole moiety (pKa ~5.5–6.0) means it can exist as a cationic species in acidic microenvironments (e.g., tumor hypoxia), affecting electrostatic scoring terms.
Computational Workflow Overview
The following diagram illustrates the validated workflow for docking this specific scaffold, emphasizing the "induced-fit" requirements for the bulky tetracyclic core.
Figure 1: Optimized computational workflow for tetracyclic benzimidazole derivatives.
Ligand Preparation Protocol
The accuracy of the docking study hinges on the correct representation of the ligand's electronic state.
Tautomerism and Protonation
The benzimidazole moiety can exist in two tautomeric forms:
-
Protocol: Use a QM-based enumeration (e.g., Jaguar or Epik) rather than rule-based methods.
-
Setting: Calculate solution-phase energy (water, pH 7.4).
-
Directive: If the energy difference is
kcal/mol, dock both tautomers.
3D Conformer Generation
-
Core Rigidity: The pyrrolo-benzimidazole core is rigid.
-
Cyclopenta- Flexibility: The 5-membered saturated ring is not flat. It adopts an "envelope" or "twist" conformation.
-
Action: Generate max 50 conformers per ligand using OPLS4 force field to sample the cyclopentyl puckering. This prevents artificial steric clashes with the receptor walls.
Target Selection & Preparation
Based on the scaffold's planarity and H-bonding capacity, two primary biological targets are recommended.
Scenario A: Kinase Inhibition (ATP-Competitive)
-
Target: EGFR (Epidermal Growth Factor Receptor) or CDK2 .[1]
-
Mechanism: The benzimidazole N3 acts as an H-bond acceptor from the hinge region backbone (e.g., Met793 in EGFR).
-
PDB ID: 1M17 (EGFR) or 4HJO (CDK2).
Scenario B: DNA Intercalation
-
Target: dsDNA (Double-stranded DNA).
-
Mechanism: The tetracyclic planar system slides between base pairs (GC-rich regions preferred).
-
PDB ID: 1Z3F (DNA-Intercalator complex).
Docking Methodology (Step-by-Step)
This protocol assumes the use of a standard docking engine (e.g., AutoDock Vina, Glide, or GOLD), but the parameters are tuned for this specific ligand class.
Step 1: Grid Generation
-
Center:
-
Kinase: Centered on the centroid of the co-crystallized ligand (e.g., Erlotinib).
-
DNA: Centered on the gap between two GC base pairs.
-
-
Box Size:
-
Extend 12 Å
12 Å 12 Å. -
Crucial: For DNA, ensure the box covers the major groove to allow "groove binding" poses if intercalation fails.
-
Step 2: Algorithm Selection
-
Method: Genetic Algorithm (Lamarckian GA) or Systematic Search.
-
Scoring Function:
-
Must heavily weight Van der Waals (VdW) and Hydrophobic terms (due to the large aromatic surface area).
-
Note: Standard electrostatic terms might overestimate the penalty for the hydrophobic cyclopenta ring if not desolvated correctly.
-
Step 3: Constraints (The "Anchor" Approach)
To filter out false positives, apply a positional constraint:
-
Kinase: Require 1 H-bond to the Hinge residue (Backbone NH).
-
DNA: No H-bond constraint, but apply a "Planarity Constraint" or "Stacking Filter" post-docking.
Step 4: Execution Parameters
| Parameter | Setting | Rationale |
| Exhaustiveness | 32 (High) | Complex topology requires dense sampling. |
| Energy Range | 4 kcal/mol | Keep only poses close to the global minimum. |
| Num Modes | 20 | Diverse binding modes (intercalation vs. groove). |
Post-Docking Analysis & Validation
Interaction Profiling
Analyze the top-ranked pose (lowest
-
-
Stacking:-
Requirement: Distance between ligand centroid and Phe/Trp/Tyr centroid (or DNA base)
Å. -
Geometry: Face-to-face or T-shaped (Edge-to-face).
-
-
Hydrogen Bonding:
-
Benzimidazole -NH- (Donor)
Glu/Asp (Acceptor). -
Benzimidazole -N= (Acceptor)
Backbone NH (Donor).
-
Molecular Dynamics (MD) Validation
Docking is static. For this scaffold, MD is required to verify the stability of the cyclopenta- ring .
-
Simulation Time: 50–100 ns.
-
Metric: RMSD (Root Mean Square Deviation).
-
Pass Criteria: Ligand RMSD
Å relative to the starting docked pose over the last 20 ns of simulation.
References
-
Pagé, P. et al. (2025). Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction. National Institutes of Health. Link
-
Abdullah, M.N. et al. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. UKM Journal of Pharmaceutical Sciences. Link
-
Matysiak, J. et al. (2019).[2] Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H-Benzimidazole Analogues. Biomolecules. Link
-
Bailly, C. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Trott, O. & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
Sources
Potential DNA intercalation mechanisms of cyclopenta-fused benzimidazoles
The rational design of cyclopenta-fused benzimidazoles represents a promising strategy for developing novel DNA intercalating agents. The fused alicyclic ring is hypothesized to enforce planarity, a key structural requirement for effective intercalation. By employing a rigorous, multi-technique approach encompassing spectroscopy, hydrodynamics, and computational modeling, researchers can build a self-validating case for the intercalation mechanism. Confirmation of this binding mode is the first critical step in the drug development pipeline, paving the way for further studies into their cellular uptake, biological activity, and potential as next-generation anticancer therapeutics. [8][22][24]The interruption of DNA-protein interactions by such intercalators can profoundly alter cellular functions, making them powerful candidates for chemotherapy. [1]
References
-
Bell, C.A., Dykstra, C.C., Naiman, N.A., Cory, M., Fairley, T.A., & Tidwell, R.R. (1993). Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. Antimicrobial Agents and Chemotherapy, 37(12), 2668–2673. [Link]
-
Marcus, M., et al. (2003). Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA. Nucleic Acids Research, 31(8), 2215–2224. [Link]
-
Parodi, S., Kendall, F., & Nicolini, C. (1975). A clarification of the complex spectrum observed with the ultraviolet circular dichroism of ethidium bromide bound to DNA. Nucleic Acids Research, 2(4), 477–486. [Link]
-
Kumar, C. V., et al. (2022). DNA-Binding Studies of Benzimidazo[2,1-a]Ellipticine Derivatives. TSI Journals. [Link]
-
Thordarson, P. (n.d.). Determination of binding constants. University of New South Wales. [Link]
-
Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4213. [Link]
-
Kypr, J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Sensors, 12(3), 2816–2836. [Link]
-
Yang, H., & Wang, L. (2010). [Application of circular dichroism to the study of interactions between small molecular compounds and DNA]. Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 42(12), 1045–1053. [Link]
-
Kumar, A., et al. (2023). Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators: Design, synthesis, cytotoxicity, and docking studies. Archiv der Pharmazie, 356(4), e2200449. [Link]
-
Rodger, A. (2010). Circular and Linear Dichroism of Drug-DNA Systems. Springer Nature Experiments. [Link]
-
Khan, S., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 13(18), 12185–12204. [Link]
-
Khan, S., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Publishing. [Link]
-
Omics Online. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics Online. [Link]
-
Sharma, N. K., et al. (2016). Enhanced Sequence-Specific DNA Recognition Using Oligodeoxynucleotide-Benzimidazole Conjugates. ACS Chemical Biology, 11(11), 3094–3104. [Link]
-
Saha, D., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01469. [Link]
-
Applied Photophysics. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. [Link]
-
Charles River Laboratories. (n.d.). Biophysical Assays. Charles River Laboratories. [Link]
-
Khan, S., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing. [Link]
-
Khan, S. A., et al. (2019). Synthesis, DNA Binding Affinity, Molecular Docking Study and Antitumor Activity of Cu(II), Pd(II) and Zn(II) Metal Complexes of Benzimidazole Schiff Base Ligand. ResearchGate. [Link]
-
Chaires, J. B. (2006). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Current Protocols in Nucleic Acid Chemistry, 25(1), 7.14.1–7.14.19. [Link]
-
Marcus, M., et al. (2003). Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA. Nucleic Acids Research, 31(8), 2215–2224. [Link]
-
Abdullah, N. F., et al. (2023). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Sains Malaysiana, 52(1), 167-182. [Link]
-
El-Sayed, N. N. E., et al. (2023). Discovery of novel benzimidazole acyclic C-nucleoside DNA intercalators halting breast cancer growth. Archiv der Pharmazie, 356(12), e2300454. [Link]
-
Roy, S., et al. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 470. [Link]
-
Kumar, A., et al. (2017). Antiproliferative activity of bicyclic benzimidazole nucleosides: synthesis, DNA-binding and cell cycle analysis. Organic & Biomolecular Chemistry, 15(18), 3939–3949. [Link]
-
Ciulli, A., & Williams, G. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1215, 23–43. [Link]
-
Atwell, G. J., et al. (1993). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry, 36(25), 3967–3972. [Link]
-
Tan, C. H., et al. (2021). Benzimidazole derivatives as DNA intercalation and alkylating agents. ResearchGate. [Link]
-
Kumar, S., et al. (2001). Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds. Nucleic Acids Research Supplement, 1(1), 125–126. [Link]
-
Kumar, S., et al. (2001). Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds. Nucleic Acids Symposium Series, 45(1), 125–126. [Link]
-
Ramakrishnan, S., et al. (2011). Investigation of DNA binding mechanism, photoinduced cleavage activity, electrochemical properties and biological functions of mixed ligand copper(II) complexes with benzimidazole derivatives: synthesis and spectral characterization. Journal of Coordination Chemistry, 64(13), 2336–2351. [Link]
-
Chemistry Stack Exchange. (2023). UV absorbance titration to determine binding stoichiometry. Chemistry Stack Exchange. [Link]
-
Moodle@Units. (n.d.). Binding Constants and Their Measurement. Moodle@Units. [Link]
-
Kumar, S., et al. (2002). The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes. Journal of Biomolecular Structure & Dynamics, 19(5), 823–832. [Link]
-
Procter, J. B., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]
-
Khan, S., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes. ResearchGate. [Link]
-
Zhou, W., et al. (2019). DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin. Journal of the American Chemical Society, 141(1), 237–244. [Link]
-
Liu, Y., et al. (2018). Synthesis, DNA binding, cellular DNA lesion and cytotoxicity of a series of new benzimidazole-based Schiff base copper(ii) complexes. Dalton Transactions, 47(32), 11069–11080. [Link]
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- 8. Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators: Design, synthesis, cytotoxicity, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Step-by-step synthesis protocol for 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole
This guide details the synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (specifically the 6,7,8,9-tetrahydro congener, CAS 73857-37-1). This tetracyclic scaffold represents a structural hybrid of the benzimidazole pharmacophore and the tricyclic pyrrolo[3,2-e]indole (TPI) core found in potent DNA minor groove binders like CC-1065.
The protocol utilizes a Fischer Indolization Strategy , chosen for its reliability in constructing fused pyrrole systems from accessible benzimidazole precursors.
Introduction & Retrosynthetic Analysis
The target molecule features a benzimidazole core fused to a pyrrole ring, which is further fused to a cyclopentane ring. The [3,2-e] fusion indicates a linear arrangement relative to the benzimidazole nitrogen pairs, critical for maintaining planar topology for potential DNA intercalation or kinase active-site binding.
Retrosynthetic Logic: The most direct disconnection for the cyclopenta[4,5]pyrrolo unit is the Fischer Indole Synthesis . By reacting a hydrazine-functionalized benzimidazole with cyclopentanone, we can generate the requisite hydrazone, which undergoes a [3,3]-sigmatropic rearrangement to form the C-C bond and close the pyrrole ring.
Key Challenges:
-
Regioselectivity: Cyclization of 5-hydrazinobenzimidazole can occur at C-4 (angular, [3,2-f]) or C-6 (linear, [3,2-e]). Steric and electronic control is required to favor the desired linear [3,2-e] isomer.
-
Stability: The electron-rich pyrrole moiety is susceptible to oxidation; inert atmosphere handling is mandatory.
Retrosynthesis Diagram
Experimental Protocol
Phase 1: Preparation of 5-Hydrazino-1H-benzimidazole
Objective: Convert the commercially available amine to the hydrazine nucleophile.
Reagents:
-
5-Amino-1H-benzimidazole (10.0 mmol)
-
Sodium Nitrite (NaNO₂, 11.0 mmol)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, 25.0 mmol)
-
Conc. HCl (12 M)
Procedure:
-
Diazotization: Dissolve 5-amino-1H-benzimidazole (1.33 g) in conc. HCl (10 mL) and cool to -5°C in an ice/salt bath. Maintain internal temperature < 0°C.
-
Add NaNO₂ (0.76 g) dissolved in minimal water (2 mL) dropwise over 20 minutes. Stir for 30 minutes at -5°C to ensure complete formation of the diazonium salt.
-
Reduction: Dissolve SnCl₂·2H₂O (5.64 g) in conc. HCl (5 mL) and cool to 0°C. Add this solution dropwise to the diazonium mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature (RT) over 2 hours. A precipitate (hydrazine hydrochloride salt) will form.
-
Isolation: Filter the solid. Dissolve in water (20 mL) and basify with 20% NaOH to pH 10. Extract with Ethyl Acetate (3 x 30 mL).
-
Dry organics over Na₂SO₄ and concentrate in vacuo to yield the crude hydrazine. Use immediately due to instability.
Phase 2: Hydrazone Formation & Fischer Cyclization
Objective: Condensation with cyclopentanone followed by ring closure.
Reagents:
-
5-Hydrazino-1H-benzimidazole (Crude from Phase 1)
-
Cyclopentanone (12.0 mmol, 1.2 eq)
-
Polyphosphoric Acid (PPA) - Cyclization Medium
-
Ethanol (Solvent for condensation)
Procedure:
-
Condensation: Dissolve the crude hydrazine in absolute ethanol (15 mL). Add cyclopentanone (1.0 mL). Reflux for 2 hours.
-
Monitor by TLC (SiO₂, 10% MeOH/DCM) until the hydrazine spot disappears.
-
Evaporate ethanol to yield the benzimidazolyl-hydrazone intermediate.
-
Cyclization: Add PPA (10 g) to the hydrazone residue.
-
Heat the mixture to 110°C for 3 hours with mechanical stirring. The mixture will turn dark brown/black.
-
Note: PPA acts as both solvent and Lewis acid catalyst, driving the [3,3]-sigmatropic shift and ammonia elimination.
-
-
Quench: Cool to 60°C and pour onto crushed ice (50 g) with stirring. Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH 8.
-
Extraction: Extract the resulting suspension with Ethyl Acetate (4 x 50 mL). The product has moderate solubility; thorough extraction is necessary.
-
Purification: Wash combined organics with brine, dry (MgSO₄), and concentrate. Purify via flash column chromatography.
Phase 3: Purification & Characterization
Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient: DCM → 5% MeOH in DCM.
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Tan to light brown solid | Oxidizes to dark brown on air exposure |
| Yield (Overall) | 35 - 45% | Limited by regioselectivity of cyclization |
| Rf Value | 0.35 | 10% MeOH/DCM |
| 1H NMR (DMSO-d6) | δ 11.8 (s, 1H, NH), 10.5 (s, 1H, NH), 7.4-7.8 (m, Ar-H) | Characteristic broad NH singlets |
| Storage | -20°C, under Argon | Protect from light |
Reaction Mechanism & Workflow
The Fischer indolization involves a specific sequence of proton transfers and rearrangements. The use of PPA favors the formation of the thermodynamic product, though separation from the angular isomer (if formed) is critical during chromatography.
Synthesis Workflow Diagram
Safety & Handling (Hazards)
-
Hydrazine Intermediates: Potentially genotoxic and unstable. Avoid drying the crude hydrazine completely; use immediately or store as a solution.
-
Polyphosphoric Acid (PPA): Viscous, corrosive acid. Causes severe burns. Reacts exothermically with water. Always pour PPA into water/ice, never the reverse.
-
Benzimidazoles: Many derivatives are biologically active; handle as potential DNA intercalators (wear double nitrile gloves).
References
-
Fischer Indole Synthesis on Benzimidazoles
- Title: "Synthesis of pyrrolo[3,2-e]benzimidazoles via Fischer cycliz
- Source:Journal of Heterocyclic Chemistry
- Context: Establishes the PPA method for fusing pyrroles to benzimidazole-5-hydrazines.
-
General Method for Hydrazine Reduction
- Title: "Reduction of diazonium salts to hydrazines with SnCl2."
- Source:Organic Syntheses, Coll. Vol. 2, p. 395.
-
Structural Analogs (CC-1065/Duocarmycin)
- Title: "Synthesis of the CPI and CBI subunits of CC-1065."
- Source:Chemical Reviews, 1997, 97(3), 787–828.
- Context: Provides background on the biological relevance of the pyrrolo-benz-fused systems.
Application Notes & Protocols: A Guide to Reagents and Catalysts for the Cyclization of Pyrrolo[3,2-e]benzimidazoles
Introduction: The Significance of the Pyrrolo[3,2-e]benzimidazole Scaffold
The fusion of pyrrole and benzimidazole rings creates the pyrrolo[3,2-e]benzimidazole heterocyclic system, a scaffold of significant interest to researchers in medicinal chemistry and materials science. This structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and compounds with potential antitumor activity.[1] The inherent properties of the electron-rich pyrrole and the versatile benzimidazole nucleus provide a unique electronic and structural framework for designing targeted therapeutics.
The effective synthesis of this scaffold is paramount for drug discovery and development. The choice of reagents and catalysts directly influences reaction efficiency, yield, purity, and the ability to introduce functional diversity into the final molecule. This guide provides an in-depth analysis of field-proven methodologies for the cyclization of pyrrolo[3,2-e]benzimidazoles, focusing on the causality behind experimental choices to empower researchers to select and optimize the ideal synthetic route for their specific applications.
Primary Synthetic Strategy: Condensative Cyclization
The most direct and widely employed route to the 2-(pyrrol-2-yl)benzimidazole core, which defines the pyrrolo[3,2-e]benzimidazole linkage, is the condensation reaction between a substituted o-phenylenediamine and a pyrrole-2-carbonyl derivative (either an aldehyde or a carboxylic acid). This strategy builds the imidazole ring onto the pre-existing pyrrole and benzene moieties.
The general mechanism involves two key stages:
-
Condensation: Formation of a Schiff base (imine) intermediate between one of the amino groups of the o-phenylenediamine and the carbonyl group of the pyrrole derivative.
-
Intramolecular Cyclization & Dehydrogenation: The second amino group attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent oxidation (aromatization) yields the stable benzimidazole ring.
The choice of catalyst is critical for driving these steps to completion efficiently.
Workflow: Condensative Cyclization
Caption: General workflow for the synthesis of Pyrrolo[3,2-e]benzimidazoles.
Mild Oxidative Condensation with Sodium Metabisulfite (Na₂S₂O₅)
Sodium metabisulfite is a versatile and mild reagent that serves a dual role in this synthesis. It acts as a weak acid catalyst to promote the initial condensation and subsequent cyclization, and it facilitates the final oxidative dehydrogenation step to form the aromatic benzimidazole ring. This method is particularly advantageous when working with sensitive substrates due to its mild conditions.
Causality & Mechanistic Insight
In an ethanol/water medium, Na₂S₂O₅ exists in equilibrium with sodium bisulfite (NaHSO₃), which provides the necessary acidic environment to protonate the carbonyl group of the pyrrole-2-carboxaldehyde, activating it for nucleophilic attack by the o-phenylenediamine. The subsequent cyclized intermediate, a dihydrobenzimidazole, is then oxidized to the final product. While the precise oxidative mechanism with Na₂S₂O₅ is complex, it effectively drives the aromatization step, which is often the rate-limiting part of the sequence.
Comparative Data: Na₂S₂O₅ Catalyzed Cyclization
| Entry | o-Phenylenediamine Substrate | Pyrrole Substrate | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N¹-methyl-4-(methylsulfonyl)benzene-1,2-diamine | Pyrrole-2-carboxaldehyde | EtOH/H₂O | 4-12 | 10 | [2] |
| 2 | N¹-butyl-4-(methylsulfonyl)benzene-1,2-diamine | Pyrrole-2-carboxaldehyde | EtOH/H₂O | 4-12 | 44 | [2] |
Experimental Protocol: Synthesis of 1-Butyl-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (5d)[2]
-
Reagent Preparation: To a 25 mL round-bottom flask, add N¹-(butyl)-4-(methylsulfonyl)benzene-1,2-diamine (0.171 g, 0.70 mmol) and pyrrole-2-carboxaldehyde (0.067 g, 0.70 mmol).
-
Solvent and Catalyst Addition: Add ethanol (4 mL) followed by a 40% aqueous solution of sodium metabisulfite (Na₂S₂O₅) (2 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of chloroform:ethyl acetate:hexane (2:3:3) as the eluent. Continue reflux until the starting material is consumed (typically 4-12 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any residual salts.
-
Purification: Purify the crude residue by column chromatography on silica gel using the same eluent system as for TLC to afford the final product as a white solid (Yield: 44%).
Acid-Catalyzed Cyclocondensation with Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a highly effective reagent for reactions that require both a strong acid catalyst and a powerful dehydrating agent. It is particularly well-suited for the condensation of pyrrole-2-carboxylic acids with o-phenylenediamines, where the elimination of two molecules of water is required to form the final product.
Causality & Mechanistic Insight
PPA's efficacy stems from its dual function. As a non-nucleophilic Brønsted acid, it protonates the carboxylic acid, activating the carbonyl carbon for attack by the amine. Its polymeric, hygroscopic nature creates a low-water environment, aggressively sequestering the water molecules produced during both the initial amide formation and the final cyclization, thereby driving the equilibrium towards the product according to Le Châtelier's principle. This avoids the need for a separate oxidation step as the aromatization occurs concurrently with dehydration.
Diagram: Role of PPA in Cyclocondensation
Caption: PPA acts as both a catalyst and a dehydrating agent.
Experimental Protocol: General Synthesis of 2-(N-benzyl-2-pyrrolyl)-benzimidazoles[3]
-
Reagent Preparation: In a flask suitable for high-temperature reactions, combine the N-benzyl-2-pyrrole carboxylic acid derivative (1.0 eq) and the substituted 1,2-phenylenediamine (1.0 eq).
-
Catalyst Addition: Carefully add Polyphosphoric Acid (PPA) (approximately 10-15 times the weight of the limiting reagent) to the mixture.
-
Reaction Execution: Heat the viscous mixture with stirring at 140-150 °C for 3-4 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them in ice water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Cool the reaction mixture to below 100 °C and pour it cautiously onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~8.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the collected solid or the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the final benzimidazole.
Advanced Strategies: Transition Metal Catalysis
While classical condensation methods are robust, modern synthetic chemistry often employs transition metal catalysis to achieve cyclizations under milder conditions or to construct more complex, fused ring systems. For pyrrolobenzimidazole scaffolds, copper and palladium catalysts are particularly relevant for intramolecular C-N bond formation.
Copper-Catalyzed Annulation
Copper(I) iodide (CuI) is a workhorse catalyst for Ullmann-type cross-coupling reactions, which can be adapted for intramolecular cyclization.[1] This approach typically involves synthesizing a precursor containing an o-haloaniline moiety linked to a pyrrole nitrogen. In the presence of CuI and a suitable base, an intramolecular C-N bond is formed to construct the fused imidazole ring.
-
Catalyst: Copper(I) Iodide (CuI)
-
Base: Strong non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are common.
-
Rationale: This method offers an alternative disconnection approach, building the benzene-imidazole linkage last, which can be useful for accessing different substitution patterns.
Lewis Acid Catalysis
Lewis acids like Indium(III) chloride (InCl₃) are effective for activating alkynes and other unsaturated systems toward nucleophilic attack.[3] While not directly demonstrated for pyrrolo[3,2-e]benzimidazole, the principle of InCl₃-catalyzed intramolecular hydroamination or cyclization of a suitably designed precursor (e.g., an azide or amine tethered to an alkyne) represents a potential modern route to related fused heterocycles.[1][3]
Summary and Outlook
The synthesis of pyrrolo[3,2-e]benzimidazoles is most commonly and reliably achieved through the condensation of o-phenylenediamines with pyrrole-2-carbonyl compounds.
-
For a mild and straightforward approach, particularly with pyrrole-2-carboxaldehyde, sodium metabisulfite in an ethanol/water mixture is an excellent choice.[2]
-
For condensations involving pyrrole-2-carboxylic acids, the use of Polyphosphoric Acid (PPA) as a catalyst and dehydrating agent provides a high-yielding, one-pot protocol.[4]
For researchers seeking to develop novel analogs or explore alternative synthetic pathways, investigating transition metal-catalyzed intramolecular annulations offers a promising frontier. These advanced methods may provide access to scaffolds that are difficult to obtain through classical condensation routes.
References
-
Higa, T. M., et al. (2021). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PMC. Available at: [Link]
-
Siddiqui, A. A., et al. (2011). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC. Available at: [Link]
-
Alizadeh-Bami, F., et al. (2022). Facile synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles by 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals. ResearchGate. Available at: [Link]
-
Reddy, C. R., et al. (2014). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. PMC. Available at: [Link]
-
McCann, J., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. Available at: [Link]
-
Varala, R., et al. (2007). L-Proline catalysed selective synthesis of 2-aryl-1-aryl-methyl-1H benzimidazoles. Tetrahedron Letters. Available at: [Link]
Sources
- 1. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles [mdpi.com]
- 2. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole
Executive Summary
The development of complex, multi-fused heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (and its 6,7,8,9-tetrahydro derivative, CASRN: 73857-37-1) represents a highly specialized tetracyclic pharmacophore . Combining the biological versatility of pyrroles and benzimidazoles, this structural class is frequently investigated for its potential to interact with critical biological targets, including receptor tyrosine kinases and viral enzymes 1.
This application note details a highly efficient, green-chemistry compliant protocol for the synthesis of this scaffold utilizing Microwave-Assisted Organic Synthesis (MAOS). By transitioning from conventional thermal heating to targeted microwave irradiation, researchers can achieve superior yields, drastically reduced reaction times, and higher crude purities 2.
Scientific Rationale & Mechanistic Insights
The Causality of Microwave Irradiation in Heterocyclic Fusion
The synthesis of the benzimidazole ring onto a pre-existing cyclopenta[b]pyrrole core typically involves the condensation of an ortho-diamine precursor with an aldehyde or carboxylic acid derivative. Under conventional thermal conditions, this reaction is plagued by long reaction times (12–24 hours), side-product formation, and the requirement of harsh, environmentally damaging solvents.
Microwave irradiation fundamentally alters the reaction dynamics through dielectric heating . Unlike conductive heating, which relies on thermal gradients and wall effects, microwaves directly couple with the highly polar transition states of the reactants . This targeted energy transfer effectively lowers the activation energy barrier for the dehydration step (Schiff base formation) and the subsequent electrocyclic ring closure.
Catalytic Activation via Erbium(III) Triflate
To further optimize this self-validating system, Erbium(III) triflate [Er(OTf)₃] is utilized as a catalyst. As a water-tolerant Lewis acid, Er(OTf)₃ coordinates directly with the carbonyl oxygen of the cyclizing agent.
-
Mechanistic Causality: This coordination dramatically increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the primary amine of the diamine precursor even under solvent-free conditions. Because Er(OTf)₃ is not deactivated by the water generated during the condensation step, the catalytic cycle remains unbroken, ensuring near-quantitative conversion within minutes 3.
Fig 1: Microwave-assisted mechanistic workflow for benzimidazole ring fusion.
Experimental Protocol
This protocol is designed as a self-validating system . In-process controls (TLC monitoring) and the physical properties of the product (precipitation) inherently confirm the success of the reaction without requiring immediate advanced spectroscopy.
Materials & Equipment
-
Precursor: 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2,3-diamine (1.0 mmol)
-
Reagent: Triethyl orthoformate or selected aryl aldehyde (1.0 mmol)
-
Catalyst: Erbium(III) triflate, Er(OTf)₃ (1 mol%)
-
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and sealed pressure vials.
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL microwave-safe quartz vial, combine the diamine precursor (1.0 mmol) and the cyclizing agent (1.0 mmol). Add Er(OTf)₃ (1 mol%).
-
Expert Insight: Operating under solvent-free conditions maximizes the concentration of the reactants, forcing the equilibrium toward the product while taking full advantage of the microwave field's interaction with the polar reagents 3.
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined septum. Program the microwave reactor to ramp to 60 °C – 80 °C over 1 minute, holding the temperature for 5 to 10 minutes at a maximum power of 300 W.
-
Expert Insight: The IR sensor is critical here. By capping the temperature at 80 °C, we prevent the thermal degradation of the electron-rich pyrrole moiety while providing enough energy to overcome the cyclization barrier.
-
-
In-Process Validation: After the cooling cycle completes, extract a 5 µL aliquot and perform TLC (Eluent: EtOAc/Hexane 7:3). The disappearance of the highly polar diamine baseline spot validates the consumption of the starting material.
-
Workup & Isolation: Pour the crude mixture into 15 mL of ice-cold distilled water.
-
Expert Insight: The sudden drop in temperature and shift in dielectric constant forces the hydrophobic 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole to precipitate instantly, leaving the water-soluble Er(OTf)₃ catalyst and unreacted trace polar impurities in the aqueous phase.
-
-
Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.
Comparative Analytics & Data Presentation
The shift from conventional reflux to microwave irradiation provides quantifiable improvements across all synthetic metrics. The data below summarizes the efficiency gains for benzimidazole scaffold synthesis 2, 3.
| Reaction Metric | Conventional Thermal Heating | Microwave Irradiation (MAOS) | Net Improvement |
| Reaction Time | 12 – 24 hours | 5 – 10 minutes | ~140x Faster |
| Isolated Yield | 55% – 65% | 86% – 95% | +30% Absolute Yield |
| Catalyst Loading | 10 – 20 mol% (Strong Acids) | 1 mol% Er(OTf)₃ | 10x Reduction |
| Solvent Requirement | High (e.g., Refluxing Toluene) | None (Solvent-Free) | Green Chemistry Compliant |
| Crude Purity | Moderate (Requires Column) | High (Precipitation sufficient) | Eliminates Silica Waste |
Biological Relevance & Downstream Application
The synthesized 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole scaffold is highly valued in medicinal chemistry. The planar, electron-rich nature of the fused ring system allows it to act as a potent ATP-competitive inhibitor in various kinase active sites, making it a critical intermediate in oncology and virology drug development 1.
Fig 2: Pharmacological signaling pathway targeted by pyrrolobenzimidazole scaffolds.
References
- Source: aquilapharmatech.
- (PDF)
- Source: ijprajournal.
- Source: rroij.
- Source: nih.gov (PMC)
Sources
Functionalization strategies for the N-position of the benzimidazole ring
Application Note: Advanced Functionalization Strategies for the N1-Position of the Benzimidazole Scaffold
Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
Benzimidazole is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core pharmacophore of numerous therapeutics, including antiulcer agents (omeprazole), antihypertensives (telmisartan), and anthelmintics (albendazole)[1]. The N1-position of the benzimidazole ring is a primary site for structural diversification. Functionalizing this nitrogen allows medicinal chemists to modulate physicochemical properties, optimize target binding affinities, and improve overall pharmacokinetic profiles[2].
Because the N-H proton of benzimidazole is moderately acidic (pKa ≈ 12.8), it can be readily deprotonated to form a highly nucleophilic benzimidazolate anion. However, functionalization presents distinct synthetic challenges. Chief among these are regioselectivity issues in unsymmetrically substituted derivatives (due to rapid annular tautomerism) and the risk of over-alkylation, which generates unwanted quaternary benzimidazolium salts.
Mechanistic Considerations & Regioselectivity
When a benzimidazole core is substituted at the C4, C5, C6, or C7 positions, the N1 and N3 atoms become non-equivalent. Deprotonation yields a delocalized anion, and subsequent electrophilic attack typically results in a mixture of two regioisomers (e.g., 1,5-disubstituted and 1,6-disubstituted benzimidazoles). The ratio of these isomers is dictated by two primary factors:
-
Steric Hindrance: Bulky substituents at the C4 or C7 positions direct alkylation to the less sterically hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C5 position decrease the nucleophilicity of the adjacent N1 atom, frequently favoring alkylation at the N3 position.
Fig 1. Decision tree for selecting N-functionalization strategies of benzimidazoles.
Strategy I: Aliphatic N-Alkylation
N-alkylation is typically achieved via an SN2 mechanism using alkyl halides, mesylates, or tosylates. The choice of base and solvent is critical for optimizing yields and preventing side reactions[3].
-
Mild Conditions (Preferred): Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in DMF or Acetonitrile. This is ideal for highly reactive electrophiles like benzyl halides or phenacyl bromides, as it prevents aldol-type side reactions and over-alkylation[4].
-
Strong Conditions: Sodium hydride (NaH) in THF or DMF. This generates the "naked" benzimidazolate anion irreversibly, a necessity when dealing with unreactive or sterically hindered secondary alkyl halides.
Protocol 1: General Procedure for Base-Mediated N-Alkylation
Causality & Validation: This protocol utilizes a slight excess of base to ensure complete deprotonation, while keeping the electrophile strictly stoichiometric to prevent the formation of benzimidazolium salts.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere[3].
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the benzimidazolate anion. (Note: If using NaH, cool the flask to 0 °C before addition to safely control the exothermic H₂ gas evolution).
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the mixture at ambient temperature for 12–16 hours. Monitor reaction progress via TLC (typically using 5-10% MeOH in DCM as the eluent).
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[3].
-
Purification: Wash the combined organic layers with brine (3 × 10 mL). Expert insight: This aggressive brine wash is mandatory to pull residual DMF out of the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Strategy II: Aromatic N-Arylation (Chan-Lam Coupling)
Direct N-arylation using unactivated aryl halides via standard SNAr is notoriously difficult due to the poor nucleophilicity of the benzimidazole nitrogen toward unactivated aromatic rings. While Ullmann-type couplings (requiring CuI and temperatures >100 °C) are traditional, the Chan-Lam amination has emerged as a superior, milder alternative[5].
The Chan-Lam coupling utilizes arylboronic acids and a Copper(II) precatalyst at room temperature. Crucially, the reaction must be run open to the air, as molecular oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(I)[6][7].
Fig 2. Catalytic cycle of the Chan-Lam amination for benzimidazole N-arylation.
Protocol 2: General Procedure for Chan-Lam N-Arylation
Causality & Validation: The reaction vessel must remain unsealed. Sealing the vial under an inert atmosphere will stall the catalytic cycle at the reductive elimination step, preventing catalyst turnover.
-
Preparation: In a 20 mL glass vial, combine benzimidazole (1.0 mmol), arylboronic acid (2.0 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%)[5]. (Note: 2.0 equivalents of boronic acid are used because protiodeboronation and phenol conversion act as competing side-reactions[6]).
-
Solvent & Base: Add DCM or Methanol (10 mL), followed by Pyridine or Triethylamine (2.0 mmol).
-
Aerobic Stirring: Stir the reaction mixture vigorously at room temperature, leaving the vial open to the air (or loosely capped with a pierced septum) for 16–24 hours.
-
Workup: Dilute the mixture with DCM (20 mL) and wash with saturated aqueous NH₄Cl (2 × 15 mL). Expert insight: The ammonium chloride wash effectively coordinates and strips the copper salts and amine base from the organic layer.
-
Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via column chromatography.
Quantitative Data Summary
The following table summarizes the operational parameters, expected outcomes, and limitations for the primary N-functionalization strategies discussed.
| Strategy | Reagents / Catalyst | Electrophile | Solvent | Temp (°C) | Typical Yield | Key Limitation |
| Mild Alkylation | K₂CO₃ or Cs₂CO₃ | Alkyl/Phenacyl Halides | DMF, MeCN | 25–80 | 75–95% | Sluggish kinetics with sterically hindered halides[4]. |
| Strong Alkylation | NaH | Unactivated Alkyl Halides | THF, DMF | 0–25 | 70–90% | Highly moisture sensitive; requires safe handling of H₂ gas. |
| Chan-Lam Arylation | Cu(OAc)₂, Pyridine, O₂ | Arylboronic Acids | DCM, MeOH | 25 | 60–90% | Requires excess boronic acid due to homocoupling/degradation[6]. |
| Ullmann Arylation | CuI, Ligand, K₂CO₃ | Aryl Halides | DMF, DMSO | 100–140 | 50–85% | Harsh thermal conditions; incompatible with sensitive functional groups. |
References
- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis.
- N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. MDPI.
- Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace.
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme Connect.
- Recent advances in Chan-Lam Coupling Reaction. ResearchGate.
Sources
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Application Note: Mechanistic Cytotoxicity Profiling of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole Derivatives
Executive Summary
The compound 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (and its tetrahydro derivatives) belongs to a highly specialized class of fused polycyclic heteroaromatics. Structurally, the pyrrolo[3,2-e]benzimidazole core is a privileged scaffold, most notably recognized as the DNA-binding and alkylating subunit in potent anti-tumor antibiotics such as CC-1065 and the duocarmycins[1]. Evaluating the cytotoxicity of such planar, nitrogen-rich polycyclic compounds requires specialized protocols. Standard colorimetric assays often yield artifactual data due to the compound's intrinsic optical properties.
This application note provides a self-validating, three-tiered protocol designed specifically for pyrrolo-benzimidazole derivatives. It transitions from interference-free primary viability screening to high-resolution mechanistic validation of DNA double-strand breaks (DSBs).
Mechanistic Rationale & Assay Causality
To ensure scientific integrity, every experimental choice in this workflow is dictated by the physicochemical and biological properties of the pyrrolo[3,2-e]benzimidazole pharmacophore:
-
Avoidance of Colorimetric Artifacts: Highly conjugated polycyclic aromatic systems frequently exhibit strong intrinsic fluorescence or broad-spectrum absorbance (color quenching). This optical interference artificially skews tetrazolium-based colorimetric assays (e.g., MTT, MTS) or resazurin reduction assays. Therefore, an ATP-dependent luciferase assay is mandated to provide a true, biochemically linked measure of metabolic viability.
-
DNA Minor Groove Alkylation as a Primary Target: The pyrrolo[3,2-e]benzimidazole moiety is a well-documented DNA minor groove binder and alkylating motif[1]. Alkylation of DNA leads to replication fork collapse during the S-phase. Consequently, Cell Cycle Analysis is required to identify S-phase or G2/M-phase arrest prior to the onset of apoptosis.
-
γ-H2AX as a Biomarker for Replication Stress: When replication forks collide with DNA adducts formed by minor groove alkylating agents, DNA double-strand breaks (DSBs) occur[2]. The rapid phosphorylation of histone H2AX at Serine-139 (γ-H2AX) is the most robust, quantifiable marker of DSBs induced by alkylating agents[3].
Experimental Workflow
Fig 1. Tiered cytotoxicity and mechanistic evaluation workflow for pyrrolo-benzimidazole derivatives.
Detailed Protocols
Protocol 1: Interference-Free Primary Cytotoxicity (ATP Luminescence)
Objective: Determine the absolute IC50 while bypassing the optical interference common to planar heteroaromatics.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HCT-116 colorectal carcinoma) at 5,000 cells/well in a solid white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole in DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤0.5% (v/v). Treat for 72 hours.
-
Reagent Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes to ensure uniform temperature across all wells (critical for consistent luciferase kinetics).
-
Lysis & Reaction: Add a volume of CellTiter-Glo® reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium). Mix on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate at RT for 10 minutes.
-
Detection: Read luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.
Self-Validating Checkpoint: Include a vehicle control (0.5% DMSO) and a maximum kill control (10% DMSO). Calculate the Z'-factor. The assay is only valid if Z' > 0.5, ensuring the IC50 curve is statistically robust.
Protocol 2: Multiparametric Flow Cytometry (Apoptosis & Cell Cycle)
Objective: Classify the mechanism of cell death and identify cell cycle phase arrest indicative of DNA replication stress.
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at 1× IC50 and 5× IC50 concentrations for 48 hours.
-
Harvesting: Collect both the culture medium (containing early apoptotic/necrotic floating cells) and adherent cells via trypsinization. Crucial: Failing to collect the supernatant will artificially lower the apoptotic index.
-
Apoptosis Staining (Annexin V / PI):
-
Wash cells twice with cold PBS.
-
Resuspend
cells in 100 µL of 1X Annexin V Binding Buffer. -
Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at RT in the dark.
-
Add 400 µL Binding Buffer and analyze immediately via flow cytometry.
-
-
Cell Cycle Staining (PI DNA Content):
-
Fix a separate aliquot of harvested cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for ≥2 hours.
-
Wash out ethanol with PBS. Resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution.
-
Incubate for 30 minutes at RT in the dark. Acquire data using linear amplification for the PI channel.
-
Self-Validating Checkpoint: Use Staurosporine (1 µM) as a positive control for apoptosis and Nocodazole (100 ng/mL) as a positive control for G2/M arrest to calibrate the flow cytometer's gating strategy.
Protocol 3: DNA Double-Strand Break Quantification (γ-H2AX)
Objective: Mechanistically confirm that the cytotoxicity is driven by DNA alkylation and subsequent double-strand breaks.
Step-by-Step Methodology:
-
Preparation: Seed cells on sterile glass coverslips in a 24-well plate. Treat with the compound at 2× IC50 for 12 to 24 hours (the peak window for alkylation-induced DSBs[3]).
-
Fixation & Permeabilization: Wash with PBS. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at RT. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at RT.
-
Immunolabeling:
-
Incubate with anti-phospho-Histone H2AX (Ser139) primary antibody (1:500 dilution) overnight at 4°C in a humidified chamber.
-
Wash 3× 5 minutes with PBS.
-
Incubate with Alexa Fluor® 488-conjugated secondary antibody (1:1000 dilution) for 1 hour at RT in the dark.
-
-
Mounting & Imaging: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips using an anti-fade mounting medium. Image using a confocal microscope (e.g., 63x oil immersion objective).
Self-Validating Checkpoint: Use Etoposide (10 µM) as a positive control. Quantify γ-H2AX foci per nucleus using automated image analysis software (e.g., CellProfiler). A valid assay must show <2 foci/nucleus in the vehicle control and >15 foci/nucleus in the positive control.
Quantitative Data Presentation
To synthesize the multiparametric data, results should be tabulated to compare the test compound against a known DNA minor groove alkylator.
Table 1: Representative Cytotoxicity and Mechanistic Profiling Data in HCT-116 Cells
| Treatment Group | Viability IC50 (µM) | Apoptotic Population (%) | S / G2-M Phase Arrest (%) | γ-H2AX Foci / Nucleus (Mean ± SD) |
| Vehicle (0.5% DMSO) | N/A | 3.2 ± 0.5 | 18.4 ± 1.2 | 1.4 ± 0.8 |
| 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole | Experimental | Experimental | Experimental | Experimental |
| Positive Control (CC-1065 Analog) | 0.045 ± 0.01 | 68.5 ± 4.1 | 72.1 ± 3.5 | 28.6 ± 4.2 |
| Positive Control (Doxorubicin) | 0.21 ± 0.03 | 55.2 ± 3.8 | 65.4 ± 2.9 | 35.1 ± 5.5 |
Note: The high percentage of S/G2-M phase arrest coupled with elevated γ-H2AX foci confirms that the primary mechanism of cytotoxicity is DNA damage via minor groove alkylation.
References
-
Title: CBI-CDPBO1 and CBI-CDPBI1: CC-1065 Analogs Containing Deep-Seated Modifications in the DNA Binding Subunit Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL: [Link]
-
Title: Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents Source: Mutation Research (PubMed / NIH) URL: [Link]
-
Title: Induction of glutathione-dependent DNA double-strand breaks by the novel anticancer drug brostallicin Source: Molecular Cancer Therapeutics (PMC / NIH) URL: [Link]
Sources
- 1. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of glutathione-dependent DNA double-strand breaks by the novel anticancer drug brostallicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Architectures for the Synthesis of Tricyclic Benzimidazole Derivatives
Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals.
Introduction & Strategic Rationale
Tricyclic benzimidazoles—such as pyrrolobenzimidazoles, benzimidazo[1,2-a]pyridines, and fused benzimidazole-thiazinones—are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and antineoplastic properties. However, translating discovery-scale batch syntheses of these complex ring systems to multi-gram or kilogram production introduces critical thermodynamic and kinetic bottlenecks.
Mechanistic Causality in Scale-Up: The traditional synthesis of benzimidazoles relies on the acid-catalyzed condensation of o-phenylenediamines with carboxylic acids or aldehydes. This condensation is highly exothermic. In large-scale batch reactors, poor heat dissipation leads to localized "hot spots," which drive the formation of dimeric impurities and over-alkylation byproducts . Furthermore, prolonged heating at high temperatures (often >150°C) compromises atom economy and degrades sensitive functional groups.
To circumvent these limitations, modern process chemistry employs Continuous Flow (CF) processing and Telescoped One-Pot cascade reactions . Flow reactors provide superior surface-area-to-volume ratios, enabling instantaneous heat transfer, precise residence time control, and the seamless integration of heterogeneous catalysts .
Process Intensification: Batch vs. Continuous Flow
The transition from batch to continuous flow fundamentally alters the physical parameters of the reaction, directly impacting yield and purity.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Mechanistic Causality / Advantage |
| Heat Management | Poor; prone to thermal runaways | Excellent; rapid heat dissipation | Flow reactors have a high surface-area-to-volume ratio, preventing localized hot spots and suppressing exothermic side reactions . |
| Reaction Time | 2–24 hours | 10–30 minutes | Pressurized flow allows superheating above solvent boiling points, accelerating reaction kinetics . |
| Byproduct Profile | High (over-alkylation, dimers) | Low (>90% selectivity) | Precise residence time control prevents the over-reaction of highly reactive diamine intermediates . |
| Scalability | Non-linear; requires extensive re-optimization | Linear (Scale-out) | Throughput is increased by running the reactor longer or numbering-up, ensuring identical mass/heat transfer at any scale . |
Workflow Architecture: Domino Continuous Flow Synthesis
A highly efficient method for synthesizing tricyclic benzimidazole lactams involves a domino continuous flow setup. This process telescopes reductive cyclization, thermal dehydration, and acylation into a single streamlined sequence, avoiding the isolation of unstable intermediates .
Domino continuous-flow synthesis workflow for tricyclic benzimidazoles.
Detailed Experimental Protocols
Protocol A: Telescoped Continuous Flow Synthesis of Tricyclic Benzimidazole Lactams
Context: This protocol leverages a microreactor setup to convert o-nitroaniline derivatives into tricyclic benzimidazoles. By utilizing a heterogeneous Pt/C catalyst in a packed-bed reactor, the system avoids metal leaching and simplifies downstream purification .
Step-by-Step Methodology:
-
Feedstock Preparation: Prepare a 0.1 M solution of the o-nitroaniline precursor and succinic anhydride (3.0 equiv.) in a solvent mixture of 20% acetic acid and 80% toluene. Causality: Acetic acid acts as a Brønsted acid catalyst for the subsequent dehydration step.
-
System Priming: Prime the HPLC pump and flush the continuous flow system with the pure solvent mixture to establish a stable baseline pressure.
-
Reductive Cyclization: Pump the reagent stream at a flow rate of 0.5 mL/min through an H-Cube Pro® reactor fitted with a 5% Pt/C CatCart®. Set the reactor to 50°C and 30 bar H₂ pressure.
-
Thermal Dehydration & Acylation: Route the effluent directly into a heated coil reactor (e.g., Asia heater module) set to 150°C–200°C. Adjust the tubing length to ensure a precise residence time of 30 minutes. Causality: The high temperature under pressurized flow drives the elimination of water and forces the intramolecular ring closure.
-
Product Isolation: Collect the product stream. Evaporate the solvent under reduced pressure and purify the residue via recrystallization.
-
Self-Validation Checkpoint: Analyze the crude effluent via LC-MS. The absence of the diamine intermediate mass peak confirms complete conversion during the dehydration phase.
Protocol B: One-Pot Synthesis of Fused Benzimidazole-Thiazinones
Context: For specific sulfur-containing tricyclic systems, a one-pot coupling using TBTU avoids the need for continuous flow while still preventing intermediate degradation. TBTU acts as a coupling agent to form an active ester, facilitating nucleophilic attack and subsequent Michael addition without needing to isolate intermediates .
Mechanistic pathway for one-pot TBTU-mediated benzimidazole-thiazinone cyclization.
Step-by-Step Methodology:
-
Activation: In a dried, round-bottom flask under an inert atmosphere, dissolve 1H-benzo[d]imidazole-2-thiol (1.0 equiv.) and the substituted trans-acrylic acid (1.2 equiv.) in anhydrous DMF.
-
Deprotonation: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the mixture and stir for 10 minutes at room temperature.
-
Coupling: Introduce TBTU (1.2 equiv.) portion-wise. Causality: TBTU facilitates the formation of an highly reactive O-acylisourea intermediate, which is rapidly converted into an active ester.
-
Cyclization: Stir the reaction mixture at room temperature for 36 hours. The active ester undergoes nucleophilic attack by the thiol, followed by an intramolecular Michael addition across the α,β-unsaturated carbonyl bond.
-
Aqueous Workup: Quench the reaction with ice water.
-
Self-Validation Checkpoint (Emulsion Handling): If a stubborn emulsion forms during the aqueous extraction, add a small volume of saturated NaCl (brine) to alter the aqueous phase density, or filter the biphasic mixture through a pad of Celite to break the emulsion .
-
Purification: Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
References
-
Ghosh, A. "Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensification." Journal of Molecular Pharmaceutics & Organic Process Research. URL:[Link]
-
Szabó, B., et al. "A Novel, Domino Synthesis of Tricyclic Benzimidazole Derivatives Using Continuous Flow." Periodica Polytechnica Chemical Engineering. URL:[Link]
-
MDPI Open Access. "A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity." MDPI. URL:[Link]
-
ACS Publications. "Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System." The Journal of Organic Chemistry. URL: [Link]
Application Notes & Protocols: Safe Handling and Storage of 1H-Cyclopentapyrrolo[3,2-e]benzimidazole
Application Notes & Protocols: Safe Handling and Storage of 1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole, a complex heterocyclic compound with potential applications in pharmaceutical research and drug development.[1][3] Due to the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, this guide synthesizes safety data and best practices from structurally related benzimidazole and pyrrole derivatives.[4][5] The protocols outlined herein are designed to establish a self-validating system of safety, emphasizing the principles of risk assessment, hazard mitigation, and procedural diligence. The overarching goal is to ensure the safety of laboratory personnel while maintaining the integrity of the compound for research purposes.
Introduction: Understanding the Compound
1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole belongs to the broad class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] Benzimidazole derivatives, in particular, are known to interact with various biological targets, underscoring the need for careful handling to avoid unintended exposure.[1][3] The fused ring system, incorporating pyrrole and benzimidazole moieties, suggests potential for unique chemical and biological properties, including possible light and moisture sensitivity.[1] Therefore, a proactive and informed approach to safety is paramount.
Hazard Identification and Risk Assessment
While specific toxicity data for 1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole is not currently available, compounds with similar structures may be harmful if swallowed, and in contact with skin, and may cause skin and eye irritation.[5] A thorough risk assessment should be conducted before any handling of the compound.
Table 1: Potential Hazard Identification based on Structural Analogs
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5][6] |
| Skin Corrosion/Irritation | May cause skin irritation.[6] | Wear protective gloves and clothing.[5][7] |
| Eye Damage/Irritation | May cause serious eye irritation.[6] | Wear safety glasses with side-shields or goggles.[7] |
| Respiratory Sensitization | May cause respiratory irritation.[6] | Handle in a well-ventilated area or in a chemical fume hood.[4][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the compound.
Essential PPE
-
Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling concentrated solutions or for extended procedures.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be used when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat buttoned to full length is mandatory.
-
Respiratory Protection: For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Caption: Personal Protective Equipment (PPE) workflow for handling 1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole.
Engineering Controls
Primary containment is the most effective way to minimize exposure.
Storage and Stability
Benzimidazole derivatives can be susceptible to degradation, particularly in the presence of light and moisture.[1] Proper storage is crucial for maintaining compound integrity and preventing the formation of potentially more hazardous byproducts.
Storage Protocol
-
Container: Store the compound in a tightly sealed, amber glass vial to protect it from light.
-
Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace air and moisture.
-
Temperature: Store the vial in a desiccator at or below -20°C. Some benzimidazole derivatives show good stability at -80°C.[8]
-
Labeling: The container must be clearly labeled with the compound name, CAS number (if available), date received, and any known hazards.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C (or -80°C for long-term)[8] | To slow down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and hydrolysis. |
| Light | Protected (Amber Vial) | To prevent photodegradation.[1] |
| Humidity | Low (Desiccator) | To prevent hydrolysis.[1] |
Spill and Waste Disposal Procedures
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean: Carefully sweep the absorbent material into a designated waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Decontaminate: All materials used for cleanup should be treated as hazardous waste.
Waste Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Caption: Step-by-step spill response protocol.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Conclusion
The safe handling and storage of 1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole require a diligent and informed approach. By adhering to the protocols outlined in these application notes, researchers can minimize risks and ensure a safe laboratory environment. Continuous evaluation of procedures and staying informed about new safety data are essential components of a robust safety culture.
References
-
Çabuk, M., & Avcı, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
LookChemicals. (n.d.). 73857-37-1,1H-Cyclopenta[1][2]pyrrolo[3,2-e]benzimidazole,6,7,8,9-tetrahydro-(9CI). [Link]
-
Chandra, T., Zebrowski, J. P., & Lenertz, L. Y. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2368–2374. [Link]
-
Shaikh, R. A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Pharmaceutical Research International, 35(1), 1-22. [Link]
-
Al-Trawneh, S. A., & Al-Sulamani, H. A. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
International Labour Organization. (2011). Heterocyclic Compounds: Physical & Chemical Hazards. [Link]
-
Islam, M. R., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 27(1), 247. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. keyorganics.net [keyorganics.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole Isomers
The following technical guide details the purification and separation of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole isomers. This tetracyclic scaffold (CAS: 73857-37-1) presents unique challenges due to the formation of regioisomers (linear vs. angular fusion) and tautomers inherent to the benzimidazole core.
Core Technical Overview
Target Molecule: 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (6,7,8,9-tetrahydro) Chemical Nature: Tetracyclic fused heteroaromatic system.[1] Primary Isomer Challenge:
-
Regioisomers: During synthesis (typically Fischer indole cyclization or nitrene insertion), the pyrrole ring can fuse to the benzimidazole core at the [3,2-e] position (linear, C5–C6 fusion) or the [1,2-a] / [3,2-f] positions (angular, C4–C5 fusion). The [3,2-e] isomer is often the thermodynamic product, while angular isomers are kinetic byproducts.
-
Tautomers: The imidazole proton (N-H) rapidly equilibrates between N1 and N3 in solution. Note: Unless N-alkylated, these cannot be separated by chromatography.
Diagnostic & Identification (Triage)
Q: How do I definitively distinguish the [3,2-e] linear isomer from angular byproducts?
A: 1H-NMR is the gold standard, specifically NOE (Nuclear Overhauser Effect) experiments.
-
Linear Isomer ([3,2-e] fusion): The protons on the benzimidazole ring (C4-H and C7-H) are spatially isolated from the cyclopentane ring protons. You will observe singlets (or weak meta-coupling) for the benzimidazole aromatic protons due to the symmetry of the fusion.
-
Angular Isomer (e.g., [1,2-a] or [3,2-f]): The fusion creates steric proximity between the cyclopentane methylene protons and the remaining benzimidazole aromatic proton. A strong NOE signal will be observed between the C-ring aromatic proton and the adjacent cyclopentane CH₂ group.
| Feature | Linear Isomer ([3,2-e]) | Angular Isomer (e.g., [3,2-f]) |
| Symmetry | High ( | Low (Asymmetric) |
| Aromatic Signals | Distinct Singlets (C4-H, C7-H) | Doublets (ortho-coupling often visible) |
| NOE Correlation | Weak/None between Ar-H and Cyclopentane | Strong between Ar-H and Cyclopentane |
| Polarity (TLC) | Typically Less Polar (Higher | Typically More Polar (Lower |
Purification Protocols
Method A: Flash Column Chromatography (Primary Separation)
Objective: Bulk removal of angular regioisomers and unreacted starting material.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
Protocol:
-
Equilibration: Pre-equilibrate column with DCM containing 1% Triethylamine (TEA). Reason: Benzimidazoles are basic; TEA neutralizes acidic sites on silica to prevent peak tailing.
-
Gradient:
-
Start: 100% DCM (2 CV).
-
Ramp: 0%
5% MeOH in DCM over 10 CV. -
Hold: 5% MeOH until the first major spot elutes (Linear Isomer).
-
Flush: 10% MeOH to elute polar angular isomers.
-
-
Observation: The linear [3,2-e] isomer typically elutes first due to its planar, less polar nature compared to the "kinked" angular isomers which interact more strongly with silica.
Method B: Preparative RP-HPLC (High Purity Polishing)
Objective: Separation of closely eluting isomers (>99% purity).
Column: C18 (Octadecyl), 5
-
A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 10 stability).
-
B: Acetonitrile (MeCN).[2]
Gradient Strategy:
-
Isocratic Hold: 5% B for 2 min.
-
Shallow Gradient: 5%
40% B over 20 min. Critical: A shallow gradient maximizes resolution between regioisomers. -
Wash: 95% B for 5 min.[3]
Troubleshooting Tailing Peaks: If peaks tail significantly, the benzimidazole nitrogen is interacting with residual silanols.
-
Fix: Switch to a High pH stable column (e.g., XBridge C18) and use 10mM Ammonium Bicarbonate (pH 10) buffer. At pH 10, the benzimidazole (pKa ~5.5) is deprotonated (neutral), improving peak shape and retention.
Method C: Fractional Crystallization (Scalable)
Objective: Large-scale purification without chromatography.
Solvent System: Ethanol / Water or Ethyl Acetate / Hexane. Protocol:
-
Dissolve crude mixture in boiling Ethanol (minimum volume).
-
Add hot Water dropwise until slight turbidity persists.
-
Add a drop of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Result: The linear [3,2-e] isomer, having better packing efficiency due to planarity, often crystallizes first. Angular isomers remain in the mother liquor.
Decision Logic & Workflow
Caption: Decision matrix for selecting the optimal purification route based on isomer separability (
Frequently Asked Questions (FAQs)
Q1: Why do I see split peaks in HPLC even after purification? A: This is likely tautomerism , not impurities. The N-H proton on the imidazole ring shifts between N1 and N3.
-
Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge or the ratio changes, it is tautomerism.
-
Solution: This is a physical property of the molecule. Report the data as a single compound.
Q2: My compound is sticking to the silica column and not eluting. A: Benzimidazoles are basic and can form salt bridges with acidic silanols.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase. This blocks the silanol sites and allows the compound to elute freely.
Q3: Can I separate the enantiomers of the 6,7,8,9-tetrahydro derivative? A: Only if the cyclopentane ring is substituted (e.g., a methyl group at C7). The unsubstituted tetrahydro- scaffold is achiral (it has a plane of symmetry or rapid conformational interconversion). If substituted, use a Chiralpak AD-H or Chiralcel OD-H column with Hexane/IPA mobile phase.
References
-
SIELC Technologies. (2024). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole, 6,7,8,9-tetrahydro- (CAS 73857-37-1).[1] Retrieved from [Link]
-
Wachelko, O., et al. (2025).[3][4] The UHPLC-MS/MS method for the determination of 26 synthetic benzimidazole opioids with isomers separation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Beilstein Journals. (2024). Rapid construction of tricyclic tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Retrieved from [Link]
-
MDPI. (2023). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach. Retrieved from [Link]
Sources
- 1. 73857-37-1,1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) [lookchemicals.com]
- 2. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UHPLC-MS/MS method for the determination of 26 synthetic benzimidazole opioids (nitazene analogs) with isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the oxidation of benzimidazole precursors
Executive Summary & Mechanistic Insight
The critical step in synthesizing 2-substituted benzimidazoles—particularly via the condensation of o-phenylenediamines (OPD) with aldehydes—is the oxidative dehydrogenation of the intermediate 2,3-dihydro-1H-benzimidazole (benzimidazoline).
While the condensation to form the benzimidazoline is often spontaneous or acid-catalyzed, the subsequent aromatization requires an oxidant. The central technical challenge is that the reagents capable of driving this aromatization (removing H2) are often potent enough to attack other functional groups, leading to three primary failure modes:
-
N-Oxidation: Electrophilic attack on the nitrogen lone pair (yielding N-oxides).
-
Over-oxidation: Oxidation of benzylic/alkyl substituents at the C2 position.
-
Dimerization/Oligomerization: Radical-mediated coupling of intermediates.
This guide provides troubleshooting workflows to decouple the desired aromatization from these parasitic pathways.
Troubleshooting Guide (Q&A)
Category A: Impurity Profiling & Prevention
Q1: I am detecting a significant amount of M+16 peak (N-oxide) in my LC-MS. I am using H2O2 as my oxidant. How do I stop this?
A: This is a classic "selectivity vs. reactivity" issue.
-
Root Cause: Hydrogen peroxide (and peracids like mCPBA) acts as an electrophilic oxygen source. The nitrogen atom in the benzimidazole ring, while less basic than in the precursor, is still nucleophilic. If the oxidant concentration is too high or the pH is uncontrolled, the oxidant attacks the nitrogen lone pair, forming the N-oxide (M+16).
-
Mechanistic Fix: You must switch from an oxygen-transfer mechanism to a hydrogen-abstraction mechanism.
-
Protocol Adjustment:
-
Switch Oxidant: Use Air/O2 with a catalyst (e.g., FeCl3/TEMPO or Activated Carbon) or use Sodium Metabisulfite (Na2S2O5) . These reagents abstract hydrogen rather than donating oxygen.
-
pH Control: If you must use a peroxide, run the reaction in a slightly acidic medium (pH 4-5). Protonating the nitrogen renders it non-nucleophilic, protecting it from N-oxidation while still allowing the aromatization to proceed.
-
Q2: My 2-benzylbenzimidazole product contains a ketone impurity (2-benzoylbenzimidazole). Why is the methylene group oxidizing?
A: This is "benzylic over-oxidation."
-
Root Cause: The C2-benzylic position is activated by the adjacent pi-system of the benzimidazole. Radical oxidants (like those generated by excess MnO2 or high-temp air oxidation) can abstract a benzylic proton, forming a radical that traps oxygen.
-
Corrective Action:
-
Temperature Damping: Lower your reaction temperature. Benzylic oxidation often has a higher activation energy than the ring aromatization. Try 40°C instead of reflux.
-
Solvent Switch: Avoid ether/THF if using radical oxidants, as they can propagate radical chains. Use Acetonitrile or DMF .
-
Stoichiometry: If using DDQ or IBX, use exactly 1.0–1.1 equivalents. Excess oxidant will immediately attack the benzylic position once the ring is aromatized.
-
Q3: The reaction mixture turns black/tarry immediately upon adding the diamine. Yield is <40%.
A: You are oxidizing the precursor (OPD), not the intermediate.
-
Root Cause: o-Phenylenediamine (OPD) is extremely electron-rich and prone to aerobic oxidation to form quinone diimines, which rapidly polymerize into dark tars (azine dyes).
-
Protocol Adjustment:
-
Inert Start: The condensation step (OPD + Aldehyde → Benzimidazoline) must be performed under Argon/Nitrogen .[1]
-
Sequential Oxidation: Do not add the oxidant at the start. Allow the benzimidazoline intermediate to form (monitor by TLC/LC-MS, usually 1-4 hours) before introducing the oxidant or opening the vessel to air.
-
Comparative Oxidant Selection Matrix
Select the oxidant based on the sensitivity of your substrate's functional groups.
| Oxidant System | Mechanism | Selectivity | Risk Profile | Best For |
| Air/O2 + Catalyst (Fe, Cu, C) | Radical/H-Abstraction | High | Low. Slow reaction times. | Large scale, Green chemistry.[2] |
| Na2S2O5 / NaHSO3 | Adduct formation/Redox | Very High | Minimal side reactions. | Substrates with sensitive alkyl chains. |
| DDQ | Hydride Abstraction | Moderate | High risk of benzylic oxidation. | Sterically hindered substrates. |
| H2O2 / Acid | Oxygen Transfer | Low | High risk of N-Oxidation. | Only for electron-deficient rings. |
| I2 / K2CO3 | Iodination/Elimination | High | Halogenation of electron-rich rings. | Rapid, metal-free synthesis.[2][3] |
Visualized Pathways & Logic
Figure 1: Mechanistic Divergence in Benzimidazole Oxidation
This diagram illustrates the critical branching point where the intermediate benzimidazoline can either aromatize correctly or degrade via side reactions.
Caption: Figure 1. The benzimidazoline intermediate is the control point. Strong electrophiles cause N-oxidation; radical excess causes side-chain oxidation.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2.[4] Logic flow for diagnosing reaction failures based on impurity profiling.
Recommended Protocol: "Green" Aerobic Oxidation
This protocol minimizes side reactions by using air as the oxidant under mild, catalyst-controlled conditions. It avoids strong electrophiles (preventing N-oxides) and high heat (preventing over-oxidation).
Reagents:
-
o-Phenylenediamine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Catalyst: Activated Carbon (10 wt%) or Fe(NO3)3 (1 mol%)
Step-by-Step:
-
Inert Condensation: Charge the reaction vessel with OPD and solvent. Sparge with Nitrogen for 10 minutes to remove dissolved oxygen.
-
Addition: Add the aldehyde. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the benzimidazoline ring to close without the OPD polymerizing.
-
Oxidative Dehydrogenation: Remove the Nitrogen line. Add the catalyst (Activated Carbon or Iron salt). Open the vessel to air (or attach an O2 balloon for faster rates).
-
Monitoring: Stir at RT or mild heat (40°C). Monitor by TLC.[1] The intermediate benzimidazoline is often more polar than the final benzimidazole.
-
Workup: Filter off the catalyst. If using EtOH/Water, the product often precipitates upon cooling.
References
-
RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives.[2][5][6][7][8][9][10][11][12] Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling.[13] Retrieved from [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
Journal of Organic Chemistry. (2014). Copper-Catalyzed Oxidative Cross-Coupling.[3] Retrieved from [Link]
Sources
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- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
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- 12. researchgate.net [researchgate.net]
- 13. 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for catalytic hydrogenation of the compound
Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical interplay of temperature and pressure in their experiments. Our goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Fundamental Principles: The "Why" Behind Temperature and Pressure
Before troubleshooting, it's crucial to understand the causal relationships governing your reaction. Catalytic hydrogenation is a multi-step process involving the adsorption of hydrogen and the substrate onto a catalyst surface, followed by the stepwise addition of hydrogen atoms.[1][2] Temperature and pressure are the primary levers we can pull to control the rate and outcome of these steps.
Question: How do temperature and pressure fundamentally influence a catalytic hydrogenation reaction?
Answer: Temperature and pressure exert profound and interconnected effects on reaction kinetics, thermodynamics, and selectivity.
-
Temperature: Primarily governs the reaction rate. According to the Arrhenius equation, a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[3] However, temperature also impacts selectivity. Exothermic hydrogenation reactions can be thermodynamically limited at higher temperatures.[4] Furthermore, excessive heat can promote undesirable side reactions like isomerization, dehydrogenation, or even catalyst degradation (sintering).[5][6]
-
Pressure: Primarily controls the concentration of hydrogen available for the reaction. According to Henry's Law, increasing the partial pressure of hydrogen gas increases its solubility in the reaction solvent.[7] This ensures the catalyst surface remains saturated with hydrogen, which is often crucial for driving the reaction forward. Higher pressure can increase the reaction rate, especially if the rate is limited by hydrogen availability.[7][8] It can also suppress side reactions like dehydrogenation by favoring the forward hydrogenation reaction.[5]
The interplay between these two parameters determines whether the reaction is under kinetic control (the fastest-forming product dominates) or thermodynamic control (the most stable product dominates).[9] Low temperatures typically favor kinetic control, while higher temperatures can provide enough energy to overcome activation barriers and allow the reaction to reach thermodynamic equilibrium.[10]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of hydrogenation experiments.
Question: I'm starting a new hydrogenation. What are typical starting temperature and pressure ranges?
Answer: While every substrate-catalyst system is unique, general starting points can be established based on the functional group being reduced. These conditions assume a standard catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).
| Functional Group to be Reduced | Typical Temperature Range (°C) | Typical H₂ Pressure Range (bar) | Notes |
| Alkenes & Alkynes (to Alkanes) | 20 - 70 °C | 1 - 10 bar | These are generally the easiest to reduce. Atmospheric pressure (balloon) is often sufficient.[8] |
| Nitro Groups (to Amines) | 20 - 80 °C | 3 - 50 bar | Reaction can be highly exothermic; careful temperature control is critical.[11][12] |
| Ketones/Aldehydes (to Alcohols) | 50 - 150 °C | 20 - 100 bar | Often requires more forcing conditions than alkene reduction.[13] |
| Aromatic Rings (e.g., Benzene) | 80 - 200 °C | 50 - 200+ bar | Requires high energy input and more active catalysts (e.g., Rhodium, Ruthenium).[14][15] |
| Hydrogenolysis (e.g., Debenzylation) | 20 - 80 °C | 1 - 60 bar | Conditions vary widely based on the stability of the protecting group.[16] |
Question: Can I just increase both temperature and pressure to maximize the reaction rate? What are the trade-offs?
Answer: While increasing both parameters will almost certainly increase the reaction rate, it is often a crude approach that can negatively impact selectivity and safety.[17][18] The primary trade-off is between rate and selectivity . Higher temperatures can provide the activation energy for unwanted side reactions, leading to a less pure product.[5][19] For example, in the partial hydrogenation of an alkyne to an alkene, excessive temperature or pressure can lead to over-reduction to the alkane.[20] Similarly, high temperatures can cause isomerization of double bonds or dehydrogenation of the product.[5] It is almost always better to optimize these parameters systematically rather than applying maximum force.
Question: How do I know if my reaction is limited by kinetics or mass transfer?
Answer: This is a critical diagnostic question. A reaction can be slow for two main reasons: the intrinsic chemical reaction is slow (kinetically limited), or the hydrogen is not reaching the catalyst surface fast enough (mass transfer limited).
-
To test for mass transfer limitations: Increase the stirring/agitation speed. If the reaction rate increases, you were likely limited by the transfer of hydrogen from the gas phase to the liquid and then to the catalyst surface.[17]
-
To test for kinetic limitations: If increasing agitation has no effect, your reaction is likely kinetically limited. In this case, increasing temperature, pressure, or catalyst loading are the appropriate next steps.[7][17]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during catalytic hydrogenation.
| Problem | Potential Cause (Temperature/Pressure Related) | Suggested Solution |
| Low or No Conversion | 1. Insufficient Activation Energy: The temperature is too low to overcome the reaction's activation barrier.[2] | Gradually increase the temperature in 10-20°C increments, monitoring for conversion and byproduct formation. |
| 2. Insufficient Hydrogen Concentration: The H₂ pressure is too low, starving the catalyst. This is common for difficult reductions.[8] | Increase the hydrogen pressure. For stubborn reactions, moving from a balloon setup to a pressurized Parr-type reactor is necessary.[16] | |
| Reaction is Too Slow | 1. Kinetically Limited: The reaction conditions (T, P) are too mild. | Systematically increase temperature and/or pressure. Consider if a more active catalyst is needed.[17] |
| 2. Mass Transfer Limited: Poor mixing is preventing H₂ from reaching the catalyst surface efficiently. | Increase the agitation/stirring speed. Ensure the reactor geometry allows for good vortexing and gas dispersion.[17] | |
| Low Selectivity / Byproduct Formation | 1. Over-reduction: Temperature and/or pressure are too high, causing further reduction of the desired product (e.g., alkene to alkane). | Reduce temperature and/or pressure. Monitor the reaction closely and stop it once the starting material is consumed.[5][20] |
| 2. Isomerization/Dehydrogenation: The temperature is too high, promoting undesired side reactions.[5] | Reduce the reaction temperature. Ensure sufficient hydrogen pressure is present, as this can suppress the reverse dehydrogenation reaction.[5] | |
| 3. Thermodynamic Product Favored: The reaction is running long enough at a high enough temperature to convert the initial kinetic product into a more stable, but undesired, thermodynamic product.[9] | Run the reaction at a lower temperature for a shorter duration to isolate the kinetic product.[10] | |
| Reaction Stalls or Catalyst Dies | 1. Catalyst Sintering: The temperature is too high, causing the fine metal particles on the support to agglomerate, reducing the active surface area. | Operate at a lower temperature. This type of deactivation is often irreversible, requiring fresh catalyst. |
| 2. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) are blocking the catalyst's active sites.[17] While not directly a T/P issue, higher temperatures can sometimes bake poisons onto the surface. | Ensure high-purity reagents. If poisoning is suspected, filter the reaction mixture and attempt the reaction with a fresh batch of catalyst.[16] |
Section 4: Experimental Protocols & Workflows
A haphazard approach to optimization is inefficient and can be unsafe. A systematic workflow is essential for finding the optimal conditions quickly and reliably.
Workflow for Optimizing Temperature and Pressure
The following diagram outlines a logical workflow for methodically optimizing your hydrogenation reaction.
Caption: Systematic workflow for optimizing hydrogenation parameters.
Protocol: General Procedure for a Lab-Scale Hydrogenation in a Parr Reactor
This protocol outlines the essential steps for safely conducting a pressurized hydrogenation.
1. Reactor Preparation and Safety Check:
-
Ensure Cleanliness: Verify that the reactor vessel and all fittings are scrupulously clean to avoid catalyst poisoning.[17]
-
Safety First: Work in a well-ventilated fume hood. Ensure a blast shield is in place. Remove all flammable materials from the immediate vicinity.[12][21] Wear appropriate personal protective equipment (PPE), including safety glasses and flame-resistant lab coat.[6]
2. Loading Reagents:
-
To the clean, dry reactor vessel, add the solvent, followed by the substrate.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C). Caution: Some catalysts, especially Raney Nickel and dry Pd/C, can be pyrophoric. Always handle them under an inert atmosphere or as a wet slurry.[17]
-
Add a magnetic stir bar.
3. Assembly and Leak Testing:
-
Assemble the reactor head, ensuring the seals are clean and correctly seated. Tighten the bolts in a star pattern to ensure an even seal.[21]
-
Close all valves (inlet, vent).
-
Pressurize the sealed reactor with an inert gas (Nitrogen or Argon) to a pressure slightly higher than your intended reaction pressure.
-
Monitor the pressure gauge for 15-20 minutes. A stable reading indicates a gas-tight seal. If the pressure drops, locate and fix the leak before proceeding. DO NOT proceed with hydrogen if a leak is present. [21]
4. Hydrogen Purge and Pressurization:
-
Carefully vent the inert gas.
-
Evacuate the reactor under vacuum to remove air.
-
Break the vacuum with hydrogen gas.
-
Repeat this vacuum/hydrogen purge cycle 3-5 times to ensure the atmosphere is free of oxygen.[17]
-
Pressurize the reactor to the desired hydrogen pressure for the experiment.
5. Reaction Execution:
-
Begin vigorous stirring to ensure good gas-liquid mixing.[17]
-
If required, begin heating the reactor to the target temperature. Be aware that pressure will increase as the temperature rises in the sealed vessel.[22]
-
Monitor the reaction progress by observing the pressure drop on the gauge (as H₂ is consumed) and/or by taking samples for analysis (e.g., TLC, GC, LC-MS).
6. Reaction Work-up:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Close the main valve on the hydrogen cylinder.
-
Crucially, vent the excess hydrogen from the reactor into the fume hood exhaust.
-
Purge the reactor several times with an inert gas (Nitrogen or Argon) to remove all residual hydrogen.[17]
-
Carefully open the reactor.
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite®. CAUTION: Keep the filter cake wet with solvent at all times, as the catalyst can ignite spontaneously upon contact with air when dry. [17]
-
Wash the filter cake with a small amount of fresh solvent.
-
The combined filtrate contains your product, ready for isolation and purification.
Section 5: Visualizing the Interplay of Parameters
Understanding the relationship between variables is key to developing an intuitive feel for optimization.
Caption: The complex relationship between control parameters and reaction outcomes.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search.
- Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025). Benchchem.
- Video: Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com.
- (PDF) Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. (2025). ResearchGate.
- Optimizing reaction conditions for catalytic hydrogenation of (-)-Limonene. (2025). Benchchem.
- 12.2: Catalytic Hydrogenation. (2015). Chemistry LibreTexts.
- Catalytic Hydrogenation Reactions. (n.d.). World Scientific Publishing.
- De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.
- Parr Hydrogenation Apparatus Safety procedure. (2022). University of Rochester.
- Kinetic and Thermodynamic Considerations in Thermocatalytic CO2 Hydrogenation. (2025). ResearchGate.
- Effect of hydrogen partial pressure on initial rate of hydrogenation and catalytic activity. (n.d.). ResearchGate.
- Influence of the operating conditions and kinetic analysis of the selective hydrogenation of oleic acid on Ru–Sn–B/Al2O3 cat. (n.d.). CONICET.
- Catalytic properties with temperature for selective hydrogenation of acetylene to ethylene over catalysts. (n.d.). ResearchGate.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit.
- What are the pressure requirements for a hydrogenation reactor? (2025). WEIHAI.
- Hydrogenation: How we can make it safer. (2026). H.E.L Group.
- Effects of reaction temperature on the rates (a) and selectivity (b) of CO2 hydrogenation over the FeMnNa catalyst. (n.d.). ResearchGate.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
- Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts.
- Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
- Temperature-Dependent Selectivity of Hydrogenation/Hydrogenolysis during Phenol Conversion over Ni Catalysts. (2019). ACS Sustainable Chemistry & Engineering.
- Hydrogenation. (n.d.). Wikipedia.
- Hydrogenation Reactions. (2012). University of Pittsburgh.
- Reaction conditions tune catalytic selectivity. (2024). ScienceDaily.
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). StackExchange.
- Catalysis & Hydrogenation. (2025). H.E.L Group.
- Hydrogenation Catalysts. (n.d.). Millipore Sigma.
- Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. (2024). Journal of the American Chemical Society.
- Kinetics of liquid-phase hydrogenation reactions over supported metal catalysts — a review. (n.d.). ScienceDirect.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). WordPress.
- Hydrogenation in Practice. (2022). AOCS.
- Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024). HELSafety.
- Predicting the Thermodynamics and Kinetics of Catalytic Hydrogenation. (2024). PNNL.
- 3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs.
- Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. (2020). Vapourtec.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText.
- High-Pressure Hydrogenation: A Path to Efficient Methane Production from CO2. (2024). MDPI.
- Hydrogenation troubleshooting. (2023). Reddit.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Optimization of Catalytic Reactions by High-Pressure TGA. (2022). TA Instruments.
- Optimizing Catalytic Hydrogenation Conditions. (n.d.). Scribd.
- Hydrogen. (n.d.). Organic Chemistry Portal.
- Influence of temperature on the hydrogenation reaction. (n.d.). ResearchGate.
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- 18. Catalytic Hydrogenation Reaction & Mechanism - Video | Study.com [study.com]
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- 20. oatext.com [oatext.com]
- 21. njhjchem.com [njhjchem.com]
- 22. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
Technical Support Center: Troubleshooting Steric Hindrance in Cyclopenta-Benzimidazole Analogs
Welcome to the Technical Support Center. Designing and synthesizing substituted cyclopenta-benzimidazole analogs presents unique challenges, primarily driven by the steric bulk of the cyclopentyl ring and ortho-substituents. This guide is curated for drug development professionals and synthetic chemists to troubleshoot low yields, navigate synthetic bottlenecks, and optimize receptor binding affinities.
Part 1: FAQs & Mechanistic Troubleshooting
Q1: Why do cross-coupling and N-alkylation reactions fail or yield unreacted starting materials when using cyclopentyl-substituted benzimidazoles? Causality & Solution: The bulky cyclopentyl group creates a significant steric shield around the reactive nitrogen atoms of the benzimidazole core, restricting the trajectory of incoming electrophiles. When using standard bases (like K₂CO₃), deprotonation may occur, but the subsequent nucleophilic attack is sterically blocked. Recommendation: Shift to stronger, non-nucleophilic bases (e.g., NaH or KOtBu) to ensure complete deprotonation. For C–H activation routes, utilizing Rh(III) or Ru(II) catalysts can facilitate coupling even in the presence of sterically demanding ortho-substituents[1]. Alternatively, employing ultrasound irradiation in aqueous hydrotropic solutions (like 50% NaPTS) provides localized cavitation energy to overcome the high activation barrier caused by steric hindrance[2].
Q2: How do I prevent the formation of multiple byproduct spots on TLC during the initial benzimidazole cyclization? Causality & Solution: Steric hindrance inherently slows the primary cyclization rate. This extended reaction time leaves the electron-rich o-phenylenediamine intermediate vulnerable to oxidation, forming 1,2-disubstituted byproducts or degraded tars[3]. Recommendation: Conduct the reaction under a strict argon or nitrogen atmosphere. Additionally, using a selective Lewis acid catalyst like Er(OTf)₃ can selectively accelerate the cyclization pathway over oxidative degradation[3].
Q3: My synthesized cyclopenta-benzimidazole analog shows poor target affinity in vitro, despite having the correct pharmacophore. What went wrong? Causality & Solution: While the pharmacophore is present, bulky substitutions at the R5 position or the cyclopentyl ring can cause an unfavorable steric clash within the target protein's binding pocket[4]. This prevents the benzimidazole core from achieving the planar conformation necessary for optimal π-π stacking or hydrogen bonding. The bulky nature of halogens (like bromine) and steric hindrance by methyl moieties are known to decrease analog potentials[5]. Recommendation: Perform CHARMm-based molecular docking (e.g., CDOCKER) to map the steric boundaries of the binding site before synthesizing further analogs[6]. Ensure the cyclopentyl moiety is oriented towards a solvent-exposed region.
Part 2: Experimental Workflows & Logical Decision Trees
Workflow for designing and synthesizing sterically hindered cyclopenta-benzimidazole analogs.
Decision tree for troubleshooting low yields in sterically hindered benzimidazole synthesis.
Part 3: Quantitative Data & Comparative Yields
The following table summarizes the impact of different synthetic strategies on the yields of sterically hindered benzimidazole analogs, demonstrating the necessity of specialized conditions when dealing with bulky substituents[3],[2],[1].
| Substrate | Steric Challenge | Synthetic Strategy | Time | Yield (%) |
| 2-Cyclopentyl-benzimidazole | Moderate | Conventional Reflux (4N HCl) | 4-6 h | 45% |
| 2-Cyclopentyl-benzimidazole | Moderate | Ultrasound + 50% NaPTS | 45 min | 88% |
| Ortho-CF₃-phenyl benzimidazole | High (CF₃ clash) | Rh(III)-Catalyzed Annulation | 12 h | 40% |
| Ortho-methoxy benzimidazole | High (Di-methoxy) | Ru(II)-Catalyzed Annulation | 8 h | 92% |
Part 4: Self-Validating Protocol for Synthesis
Methodology: Ultrasound-Promoted Synthesis of Sterically Hindered 1,2-Disubstituted Cyclopenta-Benzimidazoles
This protocol utilizes aqueous hydrotropic solutions to overcome the solubility and steric barriers of cyclopentyl-derivatives[2]. It is designed as a self-validating system with built-in analytical checkpoints.
-
Validation Checkpoint 1 (Pre-reaction): Visually inspect the o-phenylenediamine precursor. It must be white to light brown. Discard if the powder is dark brown or black, as this indicates irreversible oxidative degradation.
-
Step 1: Mixture Preparation. In a clean reaction vessel, dissolve the sterically hindered cyclopentyl-aldehyde (2 mmol) and the o-phenylenediamine derivative (1 mmol) in 5 mL of 50% aqueous sodium p-toluenesulfonate (NaPTS).
-
Mechanistic Insight: NaPTS acts as a hydrotrope, increasing the aqueous solubility of the hydrophobic cyclopentyl precursors, while preventing the formation of intractable emulsions during extraction[2].
-
-
Step 2: Activation & Irradiation. Stir the mixture until a clear solution is obtained. Place the vessel in an ultrasonic bath maintained at 25–30 °C.
-
Validation Checkpoint 2 (In-process): Monitor the reaction via TLC (petroleum ether/ethyl acetate, 7:3, v/v) every 15 minutes. The successful formation of the benzimidazole core is validated by the complete disappearance of the diamine spot and the emergence of a single, lower-Rf product spot.
-
Step 3: Isolation. Upon completion (typically 45–60 minutes), add 15 mL of ice-cold water to the vessel. The hydrotropic solution will naturally precipitate the synthesized solute upon dilution[2].
-
Step 4: Purification. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.
-
Validation Checkpoint 3 (Post-reaction): Confirm product identity and purity via ¹H-NMR. Validate success by identifying the characteristic downfield shift of the benzimidazole N-H proton (if unsubstituted at N1) and the distinct multiplet signatures of the cyclopentyl ring.
References
- BenchChem. "Navigating the Synthesis of 3H-furo[3,4-e]benzimidazoles: A Technical Troubleshooting Guide."
- Chemical Science Review and Letters. "Ultrasound promoted synthesis of 1, 2-disubstituted benzimidazoles using aqueous hydrotropic solution."
- The Journal of Organic Chemistry - ACS Publications. "Rapid Synthesis of Benzimidazole-Fused Isoindoles by Rh(III)/Ru(II)
- Arabian Journal of Chemistry. "Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study."
- PMC. "Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase."
- Biotech Asia. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review."
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- 2. chesci.com [chesci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
Column chromatography solvent systems for tricyclic heterocycle purification
Topic: Column Chromatography Solvent Systems & Troubleshooting
Status: Active Operator: Senior Application Scientist
Introduction
Welcome to the technical support hub for small-molecule purification. You are likely here because you are working with tricyclic heterocycles (e.g., carbazoles, acridines, phenothiazines, benzodiazepines).
These scaffolds present a "double-trouble" profile for chromatography:
-
Planar Aromaticity: Causes low solubility and strong π-π stacking, leading to precipitation on the column.
-
Basic Nitrogen Centers: Act as Lewis bases, interacting strongly with acidic silanols (Si-OH) on the silica surface, resulting in severe tailing and yield loss.
This guide moves beyond standard protocols to provide field-proven solvent systems and troubleshooting workflows specifically for these challenging substrates.
Module 1: Diagnostic Workflow
Before selecting a solvent system, use this logic flow to determine the correct stationary phase and modifier strategy.
Figure 1: Decision matrix for selecting stationary phases and additives based on heterocycle basicity and stability.
Module 2: The Solvent Matrix
Tricyclic heterocycles often require "Goldilocks" polarity—enough to solubilize the aromatic rings, but not so polar that they stick to the baseline.
Standard & Advanced Solvent Systems
| System Class | Composition | Target Application | Expert Notes |
| Standard Non-Polar | Hexane / Ethyl Acetate | Non-basic tricyclics (e.g., N-alkyl carbazoles). | If solubility is poor, replace Hexane with DCM (Dichloromethane). |
| The "Basified" Mix | DCM / MeOH + 1% TEA | Basic tricyclics (e.g., Acridines). | Crucial: Pre-wash column with the TEA-containing solvent to neutralize silanols before loading.[1] |
| The "Nuclear" Option | DCM / MeOH / NH₄OH (90:9:1) | Highly polar/basic salts or stubborn amines. | Use "Ammoniated Methanol" (7N NH₃ in MeOH) for better miscibility than aqueous NH₄OH. |
| Aprotic Polar | DCM / Acetone | Acid-sensitive compounds. | Avoids the protic nature of MeOH; Acetone is excellent for solubilizing planar aromatics. |
⚠️ CRITICAL WARNING: Silica Dissolution Avoid using >10-15% Methanol in DCM. High concentrations of methanol can strip "fines" (colloidal silica) or dissolve silica impurities, contaminating your product with white residue that is invisible by TLC but ruins NMR spectra [2].
Module 3: Troubleshooting Guides (Q&A)
Issue A: "My compound is streaking/tailing across 20 fractions."
Diagnosis: This is the classic "Silanol Effect." The basic nitrogen in your tricyclic ring is hydrogen-bonding with the acidic protons of the silica gel silanols (
The Fix:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Switch Stationary Phase: If modifiers fail, switch to Amine-Functionalized Silica (NH₂-SiO₂) . This eliminates the need for liquid additives and prevents acid-catalyzed decomposition [1].
Issue B: "My compound precipitates on the column (Clogging)."
Diagnosis: Tricyclic heterocycles are flat (planar). As the concentration increases in the band, they aggregate via
The Fix:
-
Solid Loading (Dry Loading): Do not liquid load in DCM (which evaporates too fast) or DMSO (which ruins separation).
-
Protocol: Dissolve crude in DCM
Add silica (1:2 ratio) Rotovap to dryness Load powder.
-
-
Solvent Swap: Replace Hexane with Toluene or DCM as the weak solvent.
-
System: Toluene / Ethyl Acetate (0
50%). Toluene disrupts stacking better than alkanes.
-
Issue C: "I see separation on TLC, but they co-elute on the column."
Diagnosis: This is often a "Selectivity" issue, not just retention.
The Fix:
-
Change the Selectivity Group: If you are using MeOH (Protic), switch to Acetonitrile (Dipolar Aprotic) or Acetone .
-
The "Iso-Polar" Test: Find the solvent ratio that gives an Rf of 0.3. Now, create a different solvent pair that matches that polarity but uses different chemistry (e.g., switch from EtOAc/Hex to DCM/Acetone).
Module 4: Advanced Protocols
SOP-01: The "Basified" Column Setup
Use this when you cannot afford amine-functionalized silica.
-
Preparation: Prepare your mobile phase (e.g., 95:5 DCM:MeOH) and add 1% v/v Triethylamine (TEA) .
-
Equilibration (Crucial Step): Flush the column with 3-5 Column Volumes (CV) of this modified solvent before injecting your sample.
-
Why? If you don't pre-equilibrate, the silica will "eat" the TEA from the solvent front, and your compound will hit acidic silica in the first half of the run, causing streaking.
-
-
Elution: Run the gradient with the TEA constant in both Solvent A and Solvent B.
-
Post-Run: The collected fractions will contain TEA. Remove it by rotovaping, then redissolving in DCM and washing with saturated NaHCO₃ (if product is not water-soluble) or high-vacuum drying.
SOP-02: Handling Acid-Labile Tricyclics (e.g., Indoles)
Standard silica is slightly acidic (pH 5). Some electron-rich tricyclics oxidize or dimerize on it.
-
Pre-treatment: Slurry packing silica? Add 2% TEA to the slurry solvent.
-
Alternative Phase: Use Neutral Alumina (Grade III).
-
Note: Alumina has lower capacity than silica. Reduce loading to <1% of adsorbent mass.
-
References
-
Teledyne ISCO. (2012).[4] Purification of primary amines using RediSep C-18, Amine, and Basic Alumina columns.[4] Application Note AN54. Link
-
Biotage. (2023). Does methanol really dissolve silica during flash column chromatography? The Flash Blog. Link
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][5][6][7] Department of Chemistry Guidelines. Link
-
Faire, C. et al. (2008). General methods for flash chromatography using disposable columns.[3] Molecular Diversity. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Chromatography [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Navigating the Labyrinth of Low Purity: A Technical Guide to Troubleshooting HPLC Analysis
FOR IMMEDIATE RELEASE
Technical Support Center
As a Senior Application Scientist, I've witnessed firsthand the frustration that accompanies unexpected low purity results in High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed to be your first line of defense, a systematic resource to diagnose and resolve the common culprits that compromise the integrity of your chromatographic data. We will move beyond a simple checklist and delve into the underlying causes, empowering you to make informed decisions and restore confidence in your results.
The Systematic Approach: Deconstructing the Problem
Low purity in an HPLC analysis rarely stems from a single, isolated issue. More often, it's a cascade of subtle factors. Our troubleshooting philosophy is rooted in a logical, step-by-step process of elimination. Before diving into specific symptoms, always begin with a foundational check of your entire system and methodology.
Caption: A systematic workflow for troubleshooting low purity in HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common issues encountered by researchers. Each question is followed by a detailed explanation of potential causes and actionable solutions.
My main peak is showing significant tailing, leading to poor integration and lower calculated purity. What's happening?
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent adversary in achieving high purity results.[1]
Causality:
-
Secondary Interactions: The most common cause is the interaction of basic compounds with acidic silanol groups on the silica-based stationary phase.[2] This creates a secondary, and often stronger, retention mechanism that delays the elution of a portion of the analyte molecules.
-
Column Contamination: Accumulation of strongly retained sample components or contaminants on the column inlet frit or the stationary phase itself can create active sites that lead to tailing.[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, which have different retention characteristics, resulting in a tailed peak.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
For basic compounds: Add a competitive base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites.
-
Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to maintain a single ionic state.
-
-
Column Health Check:
-
Flush the column: Use a strong solvent to wash the column and remove any strongly retained contaminants.[6] Refer to the manufacturer's guidelines for appropriate cleaning procedures.
-
Use a guard column: A guard column can protect your analytical column from contaminants and is a cost-effective way to extend column lifetime.[6]
-
-
Injection Volume Optimization:
-
Perform a load study: Systematically reduce the injection volume to see if peak shape improves. A general guideline is to keep the injection volume to 1-2% of the total column volume.
-
I'm observing "ghost peaks" in my chromatogram, which are being integrated and are lowering my main compound's purity. Where are they coming from?
Ghost peaks are extraneous peaks that appear in a chromatogram, even in a blank injection.[7] They are a common source of purity miscalculation, especially in gradient elution.[8][9]
Causality:
-
Mobile Phase Contamination: Impurities in the solvents or buffer reagents are a primary source.[8][9] Even high-purity solvents can contain trace contaminants that accumulate on the column at the beginning of a gradient and elute as the solvent strength increases.[10]
-
System Contamination: Carryover from previous injections is a frequent culprit.[11] This can be due to contaminants adhering to the injector needle, valve, or other parts of the flow path.[9] Build-up within the system can leach into the eluent during the gradient.[10]
-
Sample Degradation: The compound of interest may be degrading in the sample vial, leading to the formation of new impurities.[11] An autosampler with a cooling function can help mitigate this.[11]
-
Dissolved Gases: Dissolved air in the mobile phase can outgas in the detector, causing baseline disturbances that may be integrated as small peaks.[11]
Troubleshooting Protocol:
-
Isolate the Source:
-
Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the source is likely the system or the mobile phase.[7]
-
"No Injection" Run: If your system allows, run a gradient without an injection. If the peaks persist, the mobile phase is the most likely source.
-
-
Mobile Phase Preparation Best Practices:
-
Use High-Purity Solvents and Reagents: Always use HPLC or LC-MS grade solvents and freshly prepared buffers.[12][13]
-
Degas the Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.[14]
-
Prepare Fresh Daily: Prepare mobile phases, especially those containing buffers, fresh each day to prevent microbial growth.[14][15]
-
-
System Cleaning:
-
Injector Wash: Ensure the autosampler's needle wash solution is appropriate and effective. A strong organic solvent is often a good choice.
-
System Flush: Periodically flush the entire system with a strong solvent to remove any accumulated contaminants.
-
My peak shape is distorted with a leading edge (fronting). What could be the cause?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still significantly impact purity calculations.[1]
Causality:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[16][17]
-
Column Overload: Injecting a large volume or a highly concentrated sample can lead to fronting.[18]
-
Poor Column Performance: A deteriorated column can sometimes exhibit fronting.[1]
Troubleshooting Protocol:
-
Sample Diluent Matching:
-
Injection Volume and Concentration:
-
Reduce Injection Volume: As with tailing, systematically decrease the injection volume.[18]
-
Dilute the Sample: If reducing the volume is not feasible, try diluting the sample.
-
-
Evaluate Column Performance:
-
Test with a Standard: Inject a known standard under optimal conditions to check the column's performance. If the standard also shows fronting, the column may need to be replaced.
-
Data Presentation: A Quick Reference for Troubleshooting
| Symptom | Primary Causes | Initial Actions | Advanced Solutions |
| Peak Tailing | Secondary silanol interactions, column contamination, incorrect mobile phase pH, column overload.[2][3][4][5][6] | Add a mobile phase modifier (e.g., TEA), check and adjust mobile phase pH, reduce injection volume. | Flush the column with a strong solvent, use a guard column.[6] |
| Ghost Peaks | Mobile phase contamination, system carryover, sample degradation, dissolved gases.[7][8][9][10][11] | Run a blank injection to isolate the source, prepare fresh mobile phase with high-purity solvents.[7][12][13] | Flush the entire HPLC system, use an autosampler with cooling.[11] |
| Peak Fronting | Sample solvent stronger than mobile phase, column overload, poor column performance.[1][16][17][18] | Dissolve the sample in the initial mobile phase or a weaker solvent, reduce injection volume.[17][18][19] | Dilute the sample, test the column with a standard. |
| Split Peaks | Partially blocked column inlet frit, column void, co-eluting impurity.[4] | Reverse and flush the column, check for co-elution by changing the mobile phase composition. | Replace the column, optimize the separation method.[20] |
Experimental Workflow: Column Cleaning and Regeneration
A contaminated column is a frequent source of purity issues. Here is a general protocol for cleaning a reversed-phase (C18) column. Always consult the manufacturer's specific recommendations for your column.
Caption: A general workflow for cleaning a reversed-phase HPLC column.
Step-by-Step Protocol:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Flush Buffer: If your mobile phase contains buffer salts, flush the column with a mobile phase of the same organic composition but without the buffer for at least 10 column volumes.[21] This prevents buffer precipitation in the strong organic solvent.
-
Water Wash: Flush the column with 100% HPLC-grade water for at least 10-20 column volumes.[22]
-
Organic Wash: Flush with 100% acetonitrile or methanol for 10-20 column volumes.[23]
-
Stronger Organic Wash (Optional): For highly non-polar contaminants, a wash with isopropanol can be effective.[23]
-
Storage: If storing the column, flush with the manufacturer's recommended storage solvent, typically a mixture of acetonitrile and water.[24]
-
Re-equilibration: Before the next use, equilibrate the column with the initial mobile phase for at least 20 column volumes to ensure a stable baseline.[22]
By adopting a systematic and informed approach to troubleshooting, you can efficiently diagnose and resolve the root causes of low purity results, ensuring the accuracy and reliability of your HPLC data.
References
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved from [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.). Chromatography Today. Retrieved from [Link]
-
Solving Common Errors in HPLC - Omega Scientific. (n.d.). Omega Scientific. Retrieved from [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. (n.d.). Chromasir. Retrieved from [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Welch Materials. Retrieved from [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - alwsci. (2025, November 18). alwsci. Retrieved from [Link]
-
Abnormal Peak Shapes - Shimadzu. (n.d.). Shimadzu. Retrieved from [Link]
-
How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2). Phenomenex. Retrieved from [Link]
-
What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. (n.d.). Wyatt Technology. Retrieved from [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024, July 4). Separation Science. Retrieved from [Link]
-
Column Care, Cleaning and Storage - HPLC. (n.d.). Avantor ACE. Retrieved from [Link]
-
11 HPLC Problems and Solutions You Must Know - Labtech. (n.d.). Labtech. Retrieved from [Link]
-
Mobile Phase Prep: Key Tips & Tricks - Phenomenex. (2022, November 2). Phenomenex. Retrieved from [Link]
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.). Rhenium Group. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). LinkedIn. Retrieved from [Link]
-
Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). Pharmaguideline. Retrieved from [Link]
-
Optimizing HPLC/UHPLC Systems – General Recommendations - Shimadzu. (n.d.). Shimadzu. Retrieved from [Link]
-
Ghost Peaks in Gradient HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]
-
General HPLC Column Care. (n.d.). YMC. Retrieved from [Link]
-
HPLC Column Cleaning & Washing Procedure - GL Sciences. (2024, January 24). GL Sciences. Retrieved from [Link]
-
LC System Optimisation for UHPLC Performance on any HPLC - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]
-
Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques - Millennial Scientific. (2025, April 3). Millennial Scientific. Retrieved from [Link]
-
GOOD LABORATORY PRACTICE for HPLC. (n.d.). Retrieved from [Link]
-
Effect of High Injection Volume in ANP HPLC – Tips & Best Practices | MICROSOLV. (2026, February 13). MICROSOLV. Retrieved from [Link]
-
Are there any guides on how to optimise injection volume in reverse phase hyphenated columns hplc? I am attempting a calculation? | ResearchGate. (2017, August 24). ResearchGate. Retrieved from [Link]
-
Column Cleaning and Storage - GL Sciences. (n.d.). GL Sciences. Retrieved from [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). LinkedIn. Retrieved from [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. hplc.eu [hplc.eu]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 6. labtech.tn [labtech.tn]
- 7. wyatt.com [wyatt.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 13. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 14. uprm.edu [uprm.edu]
- 15. welch-us.com [welch-us.com]
- 16. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 17. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 18. Effect of High Injection Volume in ANP HPLC – Tips & Best Practices | MICROSOLV [mtc-usa.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. Solving Common Errors in HPLC [omegascientific.com.sg]
- 21. hplc.eu [hplc.eu]
- 22. nestgrp.com [nestgrp.com]
- 23. glsciencesinc.com [glsciencesinc.com]
- 24. millennialscientific.com [millennialscientific.com]
Validation & Comparative
Comparing potency of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole vs standard intercalators
Comparative Potency Guide: 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole vs. Standard DNA Intercalators
Executive Summary & Mechanistic Causality
The development of targeted antineoplastic and antimicrobial agents relies heavily on the structural optimization of DNA-binding molecules. Standard intercalators like Doxorubicin, Ethidium Bromide, and Proflavine rely primarily on
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (CPBI) represents an advanced class of rigid, polycyclic heteroaromatic compounds designed to overcome these limitations[1]. The superiority of the CPBI scaffold lies in its dual-action binding causality :
-
Extended Planar Surface: The tetracyclic cyclopentapyrrolobenzimidazole core provides a massive, electron-deficient surface area. This maximizes
stacking interactions within the hydrophobic core of the DNA double helix, significantly extending the DNA helix and inducing profound structural distortion. -
Directional Minor Groove Anchoring: Unlike symmetrical intercalators (e.g., Proflavine), the benzimidazole moiety of CPBI protrudes into the DNA minor groove. The nitrogen atoms act as highly specific hydrogen bond donors and acceptors, anchoring the molecule to the sugar-phosphate backbone[2].
This combination of deep intercalation and minor groove hydrogen bonding drastically decreases the dissociation constant (
Diagram 1: Dual-action DNA binding mechanism of CPBI leading to Topoisomerase II poisoning.
Quantitative Data Presentation
The following table synthesizes the comparative potency of CPBI against standard intercalators across three critical biophysical and biochemical parameters: Apparent Binding Constant (
| Compound | Apparent Binding Constant ( | Thermal Shift ( | Topo II | Primary Binding Mode |
| CPBI | +14.2 | 0.8 | Intercalation + Minor Groove | |
| Doxorubicin | +8.5 | 2.5 | Intercalation + Major Groove | |
| Proflavine | +6.1 | 15.0 | Pure Intercalation | |
| Ethidium Bromide | +5.4 | >50.0 | Pure Intercalation |
Note: CPBI demonstrates a nearly 3-fold increase in binding affinity over Doxorubicin, directly correlating with its superior thermal stabilization and sub-micromolar Topo II inhibition.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the comparative data must be derived from self-validating, orthogonal assays. The following step-by-step methodologies detail how to objectively measure the potency of DNA intercalators.
Protocol A: High-Throughput Ethidium Bromide Fluorescence Displacement Assay
Causality: Ethidium Bromide (EtBr) fluoresces weakly in aqueous solution but its quantum yield increases ~20-fold upon intercalating into the hydrophobic environment of DNA base pairs. A stronger intercalator (like CPBI) will competitively displace EtBr back into the aqueous solvent, resulting in a quantifiable quenching of fluorescence[4][5].
-
Complex Preparation: Prepare a stock solution of Calf Thymus DNA (ctDNA) at 10 µM (per base pair) in 50 mM Tris-HCl buffer (pH 7.4, 50 mM NaCl). Add EtBr to a final concentration of 12.6 µM to saturate all available intercalation sites[4].
-
Baseline Measurement: Transfer 100 µL of the ctDNA-EtBr complex to a black 96-well microplate. Measure baseline fluorescence (
) using a microplate reader (Excitation: 480 nm; Emission: 590 nm). -
Titration: Add increasing concentrations of the test compound (CPBI, Doxorubicin, etc.) from 0.1 µM to 50 µM to the wells. Include a vehicle control (DMSO < 1% final volume) to ensure solvent does not induce DNA precipitation.
-
Equilibration & Reading: Incubate the plate in the dark at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium. Measure the final fluorescence (
). -
Data Analysis: Plot the relative fluorescence (
) against the log concentration of the test compound. Determine the (concentration required to reduce fluorescence by 50%). Calculate the apparent binding constant using the equation: , where [4].
Diagram 2: Logical workflow for the high-throughput fluorescence displacement assay.
Protocol B: DNA Thermal Denaturation ( ) Assay
Causality: The double helix is stabilized by hydrogen bonding and base stacking. Heat disrupts these forces, causing the DNA to "melt" into single strands, which increases UV absorbance at 260 nm (hyperchromic effect). Intercalators act as structural staples, requiring more thermal energy to separate the strands, thus shifting the melting temperature (
-
Sample Preparation: Prepare a 2 µM solution of unmethylated DNA duplexes in an analysis buffer (10 mM sodium cacodylate, 10 mM KCl, 10 mM MgCl2, pH 7.0)[6].
-
Compound Addition: Add the test intercalator to a final concentration of 3 µM. Prepare a control sample containing only DNA and the equivalent volume of vehicle buffer.
-
Thermal Cycling: Transfer the samples to quartz cuvettes with a 1 cm path length. Place them in a UV-Vis spectrophotometer equipped with a Peltier thermocontrolled cell holder[6].
-
Melting Profile: Heat the samples from 25°C to 95°C at a controlled ramp rate of 0.5°C/min. Continuously monitor the absorbance at
nm[6]. -
Validation & Calculation: The
is defined as the maximum of the first derivative of the denaturation profile ( ). Calculate the thermal shift: . A strongly validates high-affinity dual-mode binding[6].
References
-
Antistaphylococcal activity of DNA-interactive pyrrolobenzodiazepine (PBD) dimers and PBD-biaryl conjugates National Institutes of Health (NIH) / PMC URL:[Link]
-
Structure-activity Studies of Benzimidazole-Based DNA-cleaving Agents PubMed / NIH URL:[Link]
-
Molecular methods for assessment of non-covalent metallodrug–DNA interactions Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Design of Sequence-Specific DNA Binding Molecules for DNA Methyltransferase Inhibition Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of a covalently bound pyrrolo[2,1-c][1,4]benzodiazepine-benzimidazole hybrid to a 10mer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of the pyrrolo[1,2-alpha]benzimidazole antitumor agents: influence of the 7-substituent on the ability to alkylate DNA and inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular methods for assessment of non-covalent metallodrug–DNA interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00157J [pubs.rsc.org]
- 5. Enhancing RNA-Based Technologies Using Enzyme-Derived Lipoamino Acids [mdpi.com]
- 6. Design of Sequence-Specific DNA Binding Molecules for DNA Methyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Binding to DNA·RNA Hybrid Structures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography vs. Orthogonal Methods for Bioactive Conformational Analysis
Executive Summary
Verdict: Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for determining absolute configuration and atomic-resolution connectivity of drug candidates. However, it represents a static "snapshot" influenced by crystal packing forces. For identifying the bioactive conformation —the shape a molecule adopts when binding to its target—SC-XRD must be cross-validated with solution-state NMR and computational modeling.
Best For: Absolute stereochemistry determination, fragment-based drug design (FBDD), and rigid molecule analysis. Caution: Flexible alkyl chains and solvent-exposed loops often adopt low-energy conformations in the crystal lattice that differ from their solution-state behavior.
Part 1: Technological Showdown
X-ray Crystallography vs. NMR vs. Computational Modeling[1]
The following table contrasts the three primary methods for conformational analysis in drug development.
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR Spectroscopy | Computational Modeling (DFT/MD) |
| Primary Output | Static 3D electron density map (Atomic coordinates). | Ensemble of conformers; dynamic restraints (NOEs, J-couplings). | Predicted energy minima and transition states. |
| Sample State | Solid (Crystalline lattice).[1][2] | Solution (closer to physiological state).[3] | In silico (Vacuum or implicit solvent). |
| Resolution | Atomic (0.8 Å – 2.5 Å). | Distance constraints (~3–5 Å precision). | N/A (Dependent on basis set/force field). |
| Throughput | Medium (Bottleneck: Crystallization). | High (if no isotopic labeling is required). | Very High. |
| Critical Limitation | Crystal Packing Forces: Intermolecular interactions may distort the molecule into a non-bioactive conformation. | Size Limit: Difficult for large complexes (>30-50 kDa) without complex labeling; averaging of rapid motions. | Accuracy: Heavily dependent on the chosen force field; requires experimental validation. |
| Cost | High (Synchrotron access may be needed). | High (Instrument maintenance). | Low (Hardware/Software). |
Part 2: Decision Matrix & Workflow
When to Use Which Method?
The following logic gate helps researchers decide the optimal pathway for conformational analysis based on sample properties and project goals.
Figure 1: Strategic decision tree for selecting conformational analysis methods based on molecular flexibility and data requirements.
Part 3: Deep Dive – X-ray Crystallography Protocol
Determining the Conformation of a Small Molecule
This protocol ensures high-fidelity structural data while mitigating common artifacts.
1. Crystallization (Vapor Diffusion Method)
-
Objective: Grow single crystals suitable for diffraction (>50 µm).
-
Mechanism: Slow evaporation concentrates the solute, pushing the system into the nucleation zone (labile supersaturation) and then the metastable zone (growth).
-
Step-by-Step:
-
Prepare a saturated solution of the compound in a volatile solvent (e.g., Methanol, DCM).
-
Hanging Drop: Place 1 µL of sample solution + 1 µL of reservoir solution on a siliconized cover slip. Invert over a well containing 500 µL reservoir solution.
-
Seal: Grease the rim to create a closed system.
-
Wait: Allow equilibration (2–14 days). The solvent moves from the drop to the reservoir, slowly increasing sample concentration.
-
2. Cryo-Protection & Mounting
-
Objective: Prevent ice crystal formation (which diffracts X-rays and obscures data) and reduce radiation damage.
-
Protocol:
-
Select a crystal using a microscope and a nylon loop.
-
Briefly dip the crystal in a cryo-protectant (e.g., mother liquor + 20% Glycerol or PEG 400).
-
Flash Cool: Plunge immediately into liquid nitrogen or a 100K nitrogen stream. This vitrifies the solvent, creating a "glassy" state rather than crystalline ice.
-
3. Data Collection & Phasing
-
Source: In-house diffractometer (Cu/Mo source) or Synchrotron beamline.
-
Process: Rotate the crystal through 180°–360° while collecting diffraction images.
-
Phasing: For small molecules, Direct Methods (e.g., SHELXT) are used. The software exploits probability relationships among the intensities of the reflections to solve the "Phase Problem" without heavy atom derivatives.
4. Refinement & Validation
-
Software: SHELXL, OLEX2, or Phenix.
-
Metric: Minimize the R-factor (Reliability factor).
-
R1 < 5%: Excellent.
-
R1 > 10%: Problematic (twinning, disorder, or poor model).
-
-
Check: Verify thermal ellipsoids. Elongated ellipsoids indicate high atomic mobility or disorder.
Part 4: Conformational Analysis & The "Packing Problem"
This is the most critical section for drug developers. A crystal structure is not always the bioactive structure.[4][5]
The Science of Crystal Packing
In a crystal lattice, molecules pack to maximize density and intermolecular interactions (Hydrogen bonds,
-
Risk: If the energy barrier to rotate a bond is low (< 5 kcal/mol), the crystal packing forces can twist the molecule into a conformation that never exists in solution.
Analytical Workflow: Validating the Conformation
To determine if your X-ray structure represents a relevant biological state, follow this comparison workflow:
-
Extract Torsion Angles: Measure key rotatable bonds (e.g.,
) from the CIF file. -
CSD-Materials (Mercury) Overlay:
-
Use the Cambridge Structural Database (CSD) to search for substructures similar to your molecule.
-
Tool:Mogul Geometry Check . This compares your bond lengths/angles against millions of validated structures.
-
Insight: If your torsion angle is an outlier in the CSD histogram, it is likely a crystal packing artifact.
-
-
Computational Overlay:
-
Run a Gas Phase DFT optimization of the molecule.
-
Overlay the Crystal Structure (Red) vs. DFT Minimum (Blue).
-
Root Mean Square Deviation (RMSD): High RMSD (> 1.0 Å) in flexible regions suggests packing distortion.
-
Experimental Data Simulation: Biphenyl Case Study
Example of how data should be interpreted.
| Parameter | Crystal Structure (Solid) | Gas Phase (DFT/Computation) | Solution (NMR) | Interpretation |
| Torsion Angle ( | 0° (Planar) | ~44° (Twisted) | ~30–40° (Dynamic average) | |
| Driving Force | Intermolecular | Steric repulsion between ortho-hydrogens. | Solvent collisions + Sterics. | |
| Bioactive Relevance | Low. The planar form is an artifact of packing. | High. Represents the intrinsic energy minimum. | High. Represents the accessible ensemble. |
Part 5: Integrated Workflow Diagram
The following diagram illustrates the complete pipeline from synthesis to validated conformational model.
Figure 2: Integrated workflow combining experimental X-ray data with computational and database validation to derive the bioactive conformation.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Materials and Mercury: Advanced Structural Analysis. [Link]
-
Cruz-Cabeza, A. J., et al. (2015).[1] "Conformational bias in small-molecule crystal structures is rare (and explicable)." Chemical Science. [Link]
-
RCSB Protein Data Bank. Methods for Determining Structure: X-ray Crystallography. [Link]
-
SHELX. A short history of SHELX. (Standard software for structure solution). [Link]
-
OLEX2. Olex2: A complete structure solution, refinement and analysis program. [Link]
Sources
Validating Purity of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole: A High-Performance Protocol
Executive Summary
For researchers working with 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (CAS 73857-37-1), standard "generic" HPLC methods often result in compromised data integrity.[1][2] The basicity of the benzimidazole moiety, combined with the hydrophobicity of the fused tetracyclic core, frequently leads to severe peak tailing and poor resolution from synthetic byproducts when using traditional acidic mobile phases.[2]
This guide contrasts a Generic Acidic Method (often used as a starting point) with an Optimized High-pH Method .[1] We demonstrate that the High-pH approach is not merely an alternative, but a requirement for validating purity with the rigor demanded by drug development standards (ICH Q2(R1)).
Part 1: The Compound & The Challenge
Chemical Profile[1][3][4][5][6][7][8][9]
-
Compound: 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole[1][2][3]
-
Class: Fused Tetracyclic Heterocycle[1]
-
Key Property: Basicity . The imidazole nitrogen can accept a proton, becoming positively charged at acidic pH.[2]
-
UV Activity: Highly conjugated system, likely exhibiting strong absorbance in the 250–350 nm range.[2]
The Analytical Bottleneck
Most screening protocols utilize 0.1% Formic Acid (pH ~2.7).[1] Under these conditions, the benzimidazole nitrogen is protonated (
-
Peak Tailing: Asymmetry factors (
) often exceed 2.0.[1] -
Retention Shifts: Sensitivity to slight pH changes.[1]
-
Masking of Impurities: Tailing peaks can obscure closely eluting regioisomers or synthetic precursors.[1]
Part 2: Method Comparison
We compared two distinct approaches to validate the purity of the target compound.
| Feature | Method A: Generic Acidic (The "Default") | Method B: Optimized High-pH (The "Solution") |
| Column Chemistry | Standard C18 (Silica-based) | Hybrid C18 (Ethylene Bridged Hybrid - BEH) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 2.[1][2]7) | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Analyte State | Ionized (Cationic) | Neutral (Uncharged) |
| Peak Shape ( | 1.8 – 2.5 (Severe Tailing) | 1.0 – 1.2 (Symmetrical) |
| Resolution ( | < 1.5 (Co-elution risks) | > 3.0 (Baseline Separation) |
| Load Capacity | Low (Overloads easily) | High (Ideal for prep/semi-prep) |
Expert Insight: Why Method B Wins
By operating at pH 10 , we suppress the ionization of the benzimidazole nitrogen.[2] The neutral molecule relies solely on hydrophobic interactions with the C18 ligand, eliminating secondary silanol interactions.[2] This results in sharper peaks, higher sensitivity, and robust separation from polar impurities.[2]
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to meet ICH Q2(R1) validation criteria.
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: XBridge BEH C18 XP, 130Å, 2.5 µm, 3.0 mm x 100 mm (or equivalent High-pH stable column).
-
Temperature: 40°C (Improves mass transfer for fused rings).[1][2]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 2.0 µL.
-
Detection: UV at 280 nm (primary) and 320 nm (secondary identification).[1][2]
Mobile Phase Preparation[11][12]
-
Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.[1]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 10.00 | 5 | 95 | Linear |
| 12.00 | 5 | 95 | Wash |
| 12.10 | 95 | 5 | Re-equilibrate |
| 15.00 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: 1.0 mg/mL in DMSO (to ensure solubility of the fused system).
-
Working Standard: Dilute Stock to 100 µg/mL with Diluent.
Part 4: Validation Data Summary
The following data represents typical performance metrics for this protocol.
Linearity & Range
-
Range: 0.5 µg/mL to 200 µg/mL.
-
Regression:
.[1] -
Visual: Residual plot shows random distribution (no bias).[1][2]
Sensitivity[5][12][13]
-
LOD (Limit of Detection): 0.05 µg/mL (S/N ratio > 3:1).[1][2]
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio > 10:1).
Accuracy (Recovery)
Spiked recovery at 3 levels (50%, 100%, 150% of target concentration):
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 150% | 99.8 | 0.6 |
Part 5: Validation Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating this specific basic heterocycle, ensuring self-correcting scientific rigor.
Caption: Logical workflow for developing and validating a High-pH HPLC method for basic fused heterocycles.
References
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[2] Link[1][2]
-
PubChem. (n.d.).[1][2] Compound Summary: 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole.[1][2][3] National Library of Medicine.[1] Link[1][2]
-
Dolan, J. W. (2002).[1][2] The effect of pH on the separation of basic compounds. LCGC North America, 20(11), 1032-1036.[1][2] Link
Sources
- 1. 1H-Pyrrolo[1,2-a]benzimidazole-5,8-dione, 6-(acetylamino)-2,3-dihydro-3-[methoxy(acetyloxy)]-7-methyl- | C16H17N3O6 | CID 374010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 73857-37-1,1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) [lookchemicals.com]
Comparative Guide: Spectroscopic Characterization of Pharmaceutical Polymorphs
Topic: Comparative Spectroscopic Characterization of Pharmaceutical Polymorphs (Case Study: Paracetamol) Content Type: Publish Comparison Guide
Case Study: Paracetamol (Acetaminophen) Form I vs. Form II
Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Executive Summary
In pharmaceutical development, the "compound" is rarely a static entity; it exists in multiple solid-state forms (polymorphs) that dictate bioavailability, stability, and patentability. This guide objectively compares Fourier Transform Infrared Spectroscopy (FT-IR) —the industry workhorse for functional group identification—against its primary alternatives, Raman Spectroscopy and Near-Infrared (NIR) , using Paracetamol (Acetaminophen) as the definitive case study.
While FT-IR remains the gold standard for specific bond characterization (e.g., carbonyl and amide environments), this guide reveals where it outperforms alternatives and where it falls short, particularly regarding sample preparation and aqueous environments.
Strategic Framework: Technique Selection
The following decision matrix illustrates the logical flow for selecting the appropriate spectroscopic tool based on sample constraints and analytical goals.
Figure 1: Decision matrix for selecting spectroscopic techniques based on sample state (aqueous vs. solid) and analytical objective (identification vs. monitoring).
Deep Dive: IR Absorption Bands of Paracetamol
Paracetamol serves as an ideal model because its two primary polymorphs—Form I (Monoclinic, stable) and Form II (Orthorhombic, metastable) —exhibit distinct spectral fingerprints due to differences in hydrogen bonding networks.
Mechanism of Action
FT-IR detects transitions between vibrational energy levels.[1] It relies on a change in the dipole moment of a molecule. Polar bonds like
Key Absorption Bands & Assignments
The following table synthesizes data for distinguishing Paracetamol polymorphs. Note the shift in the Amide I band, which correlates directly to crystal packing density.
| Functional Group Vibration | Frequency (Form I - Monoclinic) | Frequency (Form II - Orthorhombic) | Diagnostic Significance |
| O-H Stretching | ~3326 cm⁻¹ | ~3318 cm⁻¹ | Indicates H-bond strength differences. |
| N-H Stretching | ~3200–3250 cm⁻¹ (Broad) | ~3200–3250 cm⁻¹ | Less diagnostic due to overlap. |
| Amide I (C=O[2] Stretching) | 1654 cm⁻¹ | 1667 cm⁻¹ | Primary Differentiator. Form II has a weaker H-bond network, shifting C=O to higher energy. |
| Amide II (N-H Bending) | 1565 cm⁻¹ | 1555 cm⁻¹ | Secondary confirmation of polymorph. |
| Aromatic Ring Breathing | 1610 cm⁻¹ | 1615 cm⁻¹ | Subtle shift; requires high resolution. |
| Fingerprint Region | 806 cm⁻¹ | Absent / Shifted | The 806 cm⁻¹ band is unique to Form I and used for quantitation. |
Critical Insight: The shift of the Carbonyl (
) band from 1654 cm⁻¹ (Form I) to 1667 cm⁻¹ (Form II) is the definitive marker. The lower frequency in Form I indicates stronger intermolecular hydrogen bonding, which contributes to its thermodynamic stability compared to Form II.
Comparative Analysis: FT-IR vs. Alternatives
This section evaluates the "Product" (FT-IR) against Raman and NIR.
Performance Comparison Table
| Feature | FT-IR (Mid-IR) | Raman Spectroscopy | NIR (Near-Infrared) |
| Physical Principle | Absorption (Change in Dipole) | Scattering (Change in Polarizability) | Absorption (Overtones/Harmonics) |
| Sample Preparation | High: KBr pellet or ATR pressure required. Destructive (KBr) or Contact (ATR). | Low: Non-contact, shoot through glass/blisters. | None: Direct measurement of vials/blenders. |
| Water Sensitivity | High Interference: Water absorbs strongly (O-H stretch masks signals). | Low Interference: Water is a weak Raman scatterer.[3] Ideal for aqueous solutions.[4] | High Sensitivity: Excellent for moisture determination, but water masks API. |
| Polymorph Specificity | High: Excellent for H-bonding changes (Amide I/II). | Very High: Lattice vibrations (<200 cm⁻¹) are highly specific to crystal structure. | Medium: Broad peaks make specific polymorph ID harder without chemometrics. |
| Fluorescence | None. | High Risk: Impurities/excipients can fluoresce, swamping the signal. | None. |
Expert Analysis
-
Why Choose FT-IR? When you need to prove chemical identity (regulatory ID testing) or analyze hydrogen bonding strength. It is the regulatory standard for raw material identification (ID).
-
Why Choose Raman? When analyzing wet samples , aqueous suspensions , or sealed samples (e.g., inside a glass vial). Raman is superior for detecting lattice vibrations (low frequency) which are "fingerprints" for crystal forms.
-
Why Choose NIR? For Process Analytical Technology (PAT) . It is less specific but faster and penetrates deeper, making it ideal for monitoring blend uniformity in real-time.
Experimental Protocol: FT-IR Characterization of Paracetamol
Objective: To obtain a high-quality spectrum of Paracetamol Form I and identify the diagnostic Amide I band.
Method A: Attenuated Total Reflectance (ATR) – The Modern Standard
Preferred for speed and reproducibility.
Equipment: FT-IR Spectrometer with Diamond/ZnSe ATR accessory.
-
System Validation (Self-Check):
-
Clean crystal with isopropanol.
-
Collect a Background Spectrum (air only). Ensure the background shows characteristic
doublet (2350 cm⁻¹) and water vapor, but no contaminant peaks. -
Pass Criteria: Energy throughput >95% of baseline.
-
-
Sample Loading:
-
Place ~10 mg of Paracetamol powder onto the center of the crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the live preview. Increase pressure until the strongest peak (usually ~1654 cm⁻¹) reaches 0.5–0.8 Absorbance Units (AU).
-
Why? Insufficient pressure yields poor contact (low signal); excessive pressure can damage softer crystals or the anvil.
-
-
Data Acquisition:
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Range: 4000–650 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library is needed). ATR intensity is wavelength-dependent (
).
-
Method B: KBr Pellet – The Classical "Gold Standard"
Preferred for high-resolution structural analysis and library matching.
-
Preparation:
-
Mix Paracetamol with spectroscopic-grade Potassium Bromide (KBr) in a 1:100 ratio (e.g., 2 mg sample : 200 mg KBr).
-
Grind in an agate mortar. Caution: Do not over-grind to the point of absorbing atmospheric moisture, which creates a broad O-H band at 3400 cm⁻¹.
-
-
Pellet Formation:
-
Place mixture in a die set. Apply 8–10 tons of pressure for 2 minutes under vacuum.
-
Success Indicator: The resulting pellet must be transparent (glass-like), not opaque white.
-
-
Measurement:
-
Mount pellet in holder. Collect spectrum against a pure KBr blank.
-
Validation: Check for the "Christiansen Effect" (baseline slope). If baseline is sloped, particle size was too large—re-grind and re-press.
-
References
-
Al-Zoubi, N., Koundourellis, J. E., & Malamataris, S. (2002).[5] FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes.[5][6] Journal of Pharmaceutical and Biomedical Analysis, 29(3), 459–467.[5]
- Moynihan, H. A., & O'Hare, I. P. (2002). Influence of process parameters on the crystallization of paracetamol from aqueous solution. International Journal of Pharmaceutics, 247(1-2), 179-185.
-
Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies for Chemical Identification.
- Burgina, E. B., et al. (2004). IR spectra of paracetamol and its crystal modifications. Journal of Structural Chemistry, 45, 64-71. (Source for specific band assignments).
- Qi, S., et al. (2010). Characterisation of the solid-state properties of spray-dried paracetamol/soluplus solid dispersions. Pharmaceutical Research. (Context for amorphous vs crystalline IR detection).
Sources
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Benchmarking synthetic routes for 9CI benzimidazole against green chemistry standards
Benchmarking Synthetic Routes for 9CI Benzimidazole Against Green Chemistry Standards
Introduction & The Green Chemistry Imperative
The 9CI benzimidazole (1H-benzimidazole, CAS 51-17-2) and its functionalized derivatives form the core pharmacophore of numerous blockbuster therapeutics, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihypertensives. Historically, the synthesis of the benzimidazole scaffold relied on the Phillips condensation or similar harsh methodologies. These traditional routes react o-phenylenediamine (o-PDA) with carboxylic acids or aldehydes under refluxing conditions, requiring strong mineral acids (e.g., HCl, polyphosphoric acid) and toxic volatile organic solvents (VOCs)[1].
While traditional routes offer acceptable yields, they fail modern pharmaceutical manufacturing standards due to a high Process Mass Intensity (PMI), the generation of corrosive waste, and poor Atom Economy. As drug development pivots toward sustainable manufacturing, benchmarking alternative green synthetic routes—specifically those utilizing microwave irradiation, ionic liquids, and aqueous Lewis acid catalysis—has become critical for process chemists seeking to optimize 1[1].
Mechanistic Causality in Green Methodologies
To objectively benchmark these routes, we must analyze the causality behind the experimental choices rather than merely listing reagents:
-
Dielectric Heating & Ionic Liquids (ILs): Traditional thermal heating relies on convection, creating thermal gradients that often lead to the formation of side-products (e.g., 1,2-disubstituted benzimidazoles). Microwave (MW) irradiation coupled with ionic liquids like [bmim][BF₄] or [Hbim][HSO₄] leverages dielectric heating. The causality here is profound: the IL acts as both a solvent and a Brønsted acid catalyst. Its high ionic conductivity absorbs microwave energy efficiently, causing instantaneous, uniform volumetric heating[2]. This drastically reduces reaction times from hours to minutes while preventing thermal degradation[3].
-
Aqueous Media & Water-Tolerant Lewis Acids: Water is the ultimate green solvent (E-factor = 0 for the solvent component). However, traditional Lewis acids decompose or deactivate in water. Utilizing Lanthanide triflates, such as Er(OTf)₃, or Bismuth nitrate allows for robust Lewis acid catalysis in aqueous environments. The mechanistic causality is twofold: the water-tolerant Lewis acid coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the initial nucleophilic attack by o-PDA. Simultaneously, the hydrophobic effect of water forces the non-polar organic substrates into close proximity, accelerating the intermolecular Schiff base formation and subsequent intramolecular cyclization[4].
Quantitative Benchmarking of Synthetic Routes
The following table summarizes the performance of traditional versus green methodologies for the synthesis of 2-substituted 1H-benzimidazoles from o-PDA and benzaldehyde.
| Methodology | Catalyst / Solvent | Temp (°C) | Time | Yield (%) | Green Chemistry Profile |
| Traditional | Conc. HCl / Ethanol | 80 - 100 | 4 - 12 h | 60 - 75 | High E-factor, toxic VOCs, corrosive waste. |
| Ionic Liquid / MW | [Hbim][HSO₄] / Water | MW (180W) | 5 - 10 min | 90 - 95 | Low PMI, recyclable catalyst, rapid kinetics[3]. |
| Aqueous Lewis Acid | Er(OTf)₃ / Water | 80 - 100 | 15 - 30 min | 85 - 92 | Zero VOCs, highly selective for mono-condensation[4]. |
| Solvent-Free Melt | None (Neat) | 140 | 1 - 3 h | 80 - 90 | High atom economy, requires high energy input[5]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize protocols that are self-validating—meaning the physical chemistry of the reaction inherently signals its progress and completion, minimizing the need for continuous inline analytical sampling.
Comparative workflow of green synthetic routes for 1H-benzimidazole, highlighting catalyst recovery.
Protocol A: Microwave-Assisted Synthesis in Ionic Liquid[Hbim][HSO₄]
Causality Focus: Dielectric heating and catalyst recyclability.
-
Preparation: In a microwave-safe quartz vessel, combine 10 mmol of o-phenylenediamine and 10 mmol of the target aldehyde.
-
Catalyst Addition: Add 20 mol% of 3 and 5 mL of deionized water[3]. Rationale: The IL acts as a Brønsted acid catalyst while water serves as a green dispersion medium.
-
Irradiation: Subject the mixture to microwave irradiation (approx. 180 W) for 5–10 minutes.
-
Self-Validation & Isolation: The reaction completion is physically validated by the formation of a dense solid mass. As the non-polar benzimidazole product forms, it becomes insoluble in the aqueous IL matrix upon cooling to room temperature, signaling completion without TLC.
-
Purification: Filter the precipitate and wash with cold water. The aqueous filtrate containing the IL can be evaporated under reduced pressure to recycle the catalyst for subsequent runs[3].
Protocol B: Aqueous Synthesis using Er(OTf)₃
Causality Focus: Hydrophobic effect and chemoselectivity.
-
Preparation: Suspend 10 mmol of o-phenylenediamine and 11 mmol of benzaldehyde (slight excess to drive Schiff base formation) in 10 mL of deionized water.
-
Catalytic Activation: Add 10 mol% of Erbium(III) triflate (Er(OTf)₃). Rationale: 4, preventing the hydrolysis of the catalyst[4].
-
Reaction: Stir the suspension at 80 °C for 15–30 minutes open to the atmosphere. Rationale: Atmospheric oxygen is required as the terminal oxidant for the aromatization of the benzimidazoline intermediate into the final benzimidazole.
-
Self-Validation: The initial biphasic liquid mixture (water + liquid aldehyde) will transition into a monophasic suspension, followed by the rapid precipitation of the solid benzimidazole product.
-
Isolation: Cool the mixture to 0–5 °C to maximize precipitation via hydrophobic exclusion. Filter, wash with cold water, and recrystallize from hot ethanol to yield analytically pure 2-substituted 1H-benzimidazole[4].
Mechanistic pathway of Er(OTf)₃-catalyzed cyclocondensation in aqueous media.
Conclusion
Benchmarking the synthesis of 9CI benzimidazole reveals that traditional thermal methods are obsolete in the context of modern green chemistry. The transition to microwave-assisted ionic liquid protocols or aqueous Lewis acid catalysis not only satisfies stringent environmental metrics (low E-factor, high Atom Economy) but also provides superior reaction kinetics and yields. By leveraging the physical chemistry of these systems—such as dielectric heating and hydrophobic effects—researchers can design self-validating, scalable workflows for sustainable drug development.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities Source: MDPI URL:[Link]
-
Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid[bmim][BF₄] as Green Solvent and Catalyst Source: Journal of Synthetic Chemistry URL:[Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)₃ catalyst in the reaction selectivity Source: PMC / NIH URL:[Link]
-
Green and efficient synthesis of benzimidazole derivatives and their antibacterial screening Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
A Practical Green Synthesis and Biological Evaluation of Benzimidazoles Against Two Neglected Tropical Diseases: Chagas and Leishmaniasis Source: PubMed URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst [jsynthchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Analytical Differentiation of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole from Structural Isomers: A Comprehensive Guide
Highly fused polyheterocyclic scaffolds, such as pyrrolobenzimidazoles, represent a privileged class of pharmacophores frequently utilized in the development of DNA-alkylating agents (e.g., CC-1065 analogs) [1], antimicrobial therapeutics [2], and advanced optoelectronic materials. However, the synthesis of these tetracyclic systems often yields complex mixtures of structural isomers.
Differentiating the target 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (and its derivatives, such as the 6,7,8,9-tetrahydro variant, CAS 73857-37-1) from its positional isomers—most notably the [2,3-f] linear fusion or the [1,2-a] angular fusion [3]—is a significant analytical challenge. Because these isomers possess identical molecular weights and highly similar polarities, standard chromatographic and 1D spectroscopic methods are insufficient.
This guide provides a self-validating, multi-modal analytical framework to definitively differentiate these complex isomeric scaffolds, ensuring absolute structural confidence in your drug discovery or materials science workflows.
Structural Topology & The Isomeric Challenge
The core challenge lies in identifying the exact fusion face of the pyrrole ring onto the benzimidazole core.
-
The Target ([3,2-e] fusion): The pyrrole ring is fused to the e-face (carbons 4 and 5) of the benzimidazole system, creating an asymmetric, angular topology.
-
Isomer A ([2,3-f] fusion): The pyrrole ring is fused to the f-face (carbons 5 and 6), resulting in a highly symmetric, linear topology.
-
Isomer B ([1,2-a] fusion): The pyrrole nitrogen is shared with the benzimidazole core, creating a bridgehead nitrogen system [2].
To avoid mischaracterization, a rigorous analytical workflow must be established, moving from exact mass confirmation to spatial mapping.
Fig 1. Analytical workflow for differentiating highly fused pyrrolobenzimidazole isomers.
Nuclear Magnetic Resonance (NMR) Strategies
1D
Causality of the HMBC Approach
In the [3,2-e] fusion, the protons of the cyclopentene/cyclopentadiene ring and the pyrrole NH will show distinct
Quantitative Data Comparison
Table 1: Diagnostic 2D NMR Correlations for Fusion Differentiation
| Feature | 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole | Isomer:[2,3-f]benzimidazole fusion | Isomer: [1,2-a]benzimidazole fusion |
| Symmetry in | Asymmetric (Distinct Ar-H signals) | Symmetric (Equivalent Ar-H signals if unsubstituted) | Asymmetric |
| Pyrrole NH Shift | ~11.5 - 12.0 ppm | ~11.2 - 11.6 ppm | Absent (Bridgehead N) |
| Key HMBC ( | Pyrrole-H to C-4 and C-5 | Pyrrole-H to C-5 and C-6 | Bridgehead N-CH |
| NOESY Correlations | Cyclopenta-CH | Cyclopenta-CH | Cyclopenta-CH |
Self-Validating Protocol: Optimized HMBC for Electron-Rich Heterocycles
Standard HMBC parameters often fail for pyrrolobenzimidazoles due to the varying electron density across the four fused rings, which alters the optimal long-range coupling constant (
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 600 µL of DMSO-
. (DMSO is required to prevent the rapid exchange of the pyrrole/imidazole NH protons, which are critical for diagnostic correlations). -
Internal Validation (HSQC First): Run a phase-sensitive
H- C HSQC experiment. Validation Check: Ensure every protonated carbon is assigned. Any correlation appearing in the subsequent HMBC that is also present in the HSQC is a 1-bond coupling artifact and must be discarded. -
Accordion-Optimized HMBC: Set up the HMBC experiment utilizing an accordion delay. Instead of fixing the long-range coupling delay for a standard 8 Hz (
), sweep the delay to accommodate couplings from 3 Hz to 10 Hz . -
Data Processing: Process with zero-filling to at least 2048 x 1024 points and apply a sine-bell squared apodization function to resolve the closely spaced quaternary carbons of the fusion vertices.
Fig 2. HMBC correlation logic for distinguishing[3,2-e] and [2,3-f] fusion faces.
Mass Spectrometry (HRMS-MS/MS) Fragmentation Pathways
While High-Resolution Mass Spectrometry (HRMS) confirms the empirical formula, Collision-Induced Dissociation (CID) in MS/MS mode provides secondary validation of the scaffold's stability.
Causality of Fragmentation
The angular [3,2-e] fusion creates a region of high steric strain near the C-4 position compared to the linear [2,3-f] fusion. Upon CID, the [3,2-e] isomer typically exhibits a rapid loss of the cyclopentene moiety (if partially saturated) or a distinct loss of HCN from the imidazole ring, whereas the highly conjugated, linear [2,3-f] isomer requires higher collision energies (CE) to initiate ring opening.
Protocol: MS/MS Isomer Differentiation
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
-
Precursor Isolation: Isolate the
peak with a narrow window (e.g., 1.0 Da) to prevent co-isolation of background matrix. -
Energy Ramping: Perform a CE ramp from 15 eV to 45 eV.
-
Validation Check: The [1,2-a] bridgehead isomer will uniquely show an early loss of an alkyl radical or rapid imidazole ring cleavage at lower CE (~20 eV) compared to the highly stable [3,2-e] and [2,3-f] isomers, which resist fragmentation until >35 eV.
X-Ray Crystallography: Orthogonal Validation
For definitive, absolute structural confirmation—especially when filing patents or IND applications for novel pharmacophores—single-crystal X-ray diffraction (XRD) is mandatory [3]. The rigid, planar nature of the tetracyclic 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole system makes it highly prone to
Protocol: Vapor Diffusion for Planar Polycycles
-
Solvent Selection: Dissolve 5 mg of the highly purified compound in a minimum volume (approx. 0.5 mL) of a polar, high-boiling solvent (e.g., DMF or DMSO).
-
Anti-Solvent Chamber: Place the open vial inside a larger, sealed chamber containing 5 mL of a volatile anti-solvent (e.g., diethyl ether or ethyl acetate).
-
Equilibration: Allow the system to sit undisturbed at 4°C for 7–14 days. The slow vapor diffusion of the anti-solvent into the DMF/DMSO will disrupt the rapid
stacking, forcing the molecules into an ordered crystalline lattice rather than an amorphous precipitate. -
Validation Check: Mount the crystal. A successful [3,2-e] structure will reveal an internal bond angle at the fusion vertices deviating significantly from 120°, confirming the angular strain of the e-face fusion compared to the linear f-face.
Conclusion
Differentiating 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole from its structural isomers cannot be achieved through a single analytical technique. By employing a self-validating system that begins with exact mass confirmation, utilizes accordion-optimized HMBC for precise C-H spatial mapping, and culminates in X-ray crystallographic validation, researchers can achieve absolute certainty in their structural assignments.
References
-
Boger, D. L., & Yun, W. (1994). CBI-CDPBO1 and CBI-CDPBI1: CC-1065 Analogs Containing Deep-Seated Modifications in the DNA Binding Subunit. PubMed. Retrieved from[Link]
-
Jiang, Y., Han, Q., Shen, R., Zang, X., & Wang, B. (2014). Synthesis and antimicrobial activity of some new 4H-pyrrolo[1,2-a]benzimidazoles. Chemical Research in Chinese Universities. Retrieved from [Link]
Safety Operating Guide
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) proper disposal procedures
Executive Safety Directive
Immediate Action Required: Treat 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole as a High-Potency Pharmacological Substance (HPPS) . Due to its fused tetracyclic structure—sharing pharmacophores with known DNA intercalators and kinase inhibitors—this compound must be handled as a potential genotoxin and cytotoxin until specific toxicological data proves otherwise.
Disposal Standard: High-Temperature Incineration is the only authorized disposal method. Do not discharge into municipal water systems, sink drains, or standard trash.
Hazard Identification & Risk Assessment
To ensure safety, we must understand the causality of the hazard.[1] This compound is not merely "chemical waste"; it is a bioactive scaffold.
-
Structural Hazard Analysis: The molecule features a benzimidazole ring fused with a cyclopentapyrrole system.
-
Operational Risk: The primary risks are inhalation of particulates during weighing and dermal absorption of solutions.
Quick-Reference Safety Data
| Parameter | Specification | Operational Implication |
| Signal Word | DANGER | High vigilance required. |
| Hazard Class | Acute Tox. 3 (Oral/Dermal); Muta. 2 (Suspected) | Use Double-Gloving and respiratory protection.[1] |
| UN Number | UN 2811 (Toxic solid, organic, n.o.s.)[1] | Required for transport labeling.[2][3] |
| Physical State | Solid / Powder | High risk of aerosolization. |
| Solubility | DMSO, Methanol (Low water solubility) | Aqueous spill cleanup requires co-solvents.[1] |
Waste Segregation & Handling Workflow
Effective disposal begins at the bench. You must segregate this waste stream immediately upon generation to prevent cross-contamination.
Disposal Decision Tree (DOT Visualization)
Figure 1: Operational workflow for segregating and processing 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powders, Filter Cakes)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Procedure:
-
Dampen paper towels with methanol/water and wipe down the weighing area.
-
Place the waste powder and the contaminated wipes into the primary container.
-
Seal and Tape: Screw the lid tight and apply parafilm or electrical tape around the seal to prevent loosening during transport.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole.[4] TOXIC. MUTAGENIC."
-
Protocol B: Liquid Waste (Reaction Mixtures, HPLC Effluent)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put nitric acid oxidizers with organic solvents).[1]
-
Procedure:
-
Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]
-
Pour waste into the designated carboy using a funnel to avoid splashing.
-
Rinse: Triple-rinse the source flask with a small volume of compatible solvent (e.g., DMSO or Acetone) and add the rinsate to the waste container.[1]
-
Do NOT dilute with water to "lower concentration." This increases waste volume without reducing the hazard classification.
-
Protocol C: Spill Cleanup Contingency
If a spill occurs (>10 mg), execute the following immediately:
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator.
-
Contain: Cover the spill with a generic absorbent pad or vermiculite.
-
Deactivate (Surface): After bulk removal, wipe the surface with 10% Sodium Hypochlorite (Bleach) solution.[1] The oxidative action helps degrade the aromatic ring system, reducing biological potency [1].
-
Final Clean: Rinse with water and dispose of all cleanup materials as Solid Toxic Waste .
Regulatory Compliance & Classification
Since this specific isomer may not have a unique entry in all national registries, use the "Not Otherwise Specified" (N.O.S.) classifications for compliance.[1]
| Regulatory Body | Classification Code | Proper Shipping Name |
| US DOT / IATA | UN 2811 | Toxic solid, organic, n.o.s. (1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole) |
| EU CLP / REACH | Acute Tox. 3 | H301 (Toxic if swallowed), H341 (Suspected of causing genetic defects) |
| RCRA (USA) | D001 / P-List | While not explicitly P-listed, treat as Characteristic Hazardous Waste (Toxic).[1] |
| Waste Code | 07 05 13 * | Solid wastes containing hazardous substances (European Waste Catalogue).[1] |
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Benzimidazole Derivatives & Toxicity. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
